(S,R,S)-Ahpc-peg3-NH2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N5O7S/c1-20-26(43-19-33-20)22-7-5-21(6-8-22)16-32-28(38)24-15-23(36)17-35(24)29(39)27(30(2,3)4)34-25(37)18-42-14-13-41-12-11-40-10-9-31/h5-8,19,23-24,27,36H,9-18,31H2,1-4H3,(H,32,38)(H,34,37)/t23-,24+,27-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKKNLXIQLXWLQ-ONBPZOJHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45N5O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S,R,S)-Ahpc-peg3-NH2: A Technical Guide to its Application in Targeted Protein Degradation
(S,R,S)-Ahpc-peg3-NH2 is a pivotal chemical tool in the field of targeted protein degradation (TPD), primarily utilized as a pre-synthesized building block for the construction of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its role in research, focusing on its application in the development of PROTACs for therapeutic intervention, particularly in oncology.
Core Concept: A VHL-Recruiting PROTAC Linker
This compound is an E3 ligase ligand-linker conjugate. It comprises two key components:
-
(S,R,S)-AHPC: A high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The specific (S,R,S) stereochemistry is crucial for its binding to VHL.[1]
-
peg3-NH2: A 3-unit polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine (-NH2) group. The PEG linker provides spacing and solubility, while the terminal amine serves as a reactive handle for conjugation to a target protein ligand.[2][3][4]
This ready-to-use conjugate simplifies the synthesis of VHL-based PROTACs, allowing researchers to focus on the development and attachment of ligands for their specific protein of interest (POI).
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs synthesized using this compound function by inducing the proximity of a target protein to the VHL E3 ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
Application in BET Bromodomain Degradation
A significant application of this compound is in the development of degraders for the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. Overexpression and aberrant activity of BET proteins are implicated in various cancers.
Synthesis of a BRD4-Targeting PROTAC (MZP-55)
The research by Chan et al. (2018) describes the synthesis of a potent BET degrader, MZP-55, which incorporates a VHL ligand connected via a 3-unit PEG linker, consistent with the structure of this compound.[5]
Quantitative Analysis of BET Protein Degradation
PROTACs derived from this compound have demonstrated potent and selective degradation of BET proteins. The following table summarizes key quantitative data for the BET degrader MZP-55.
| Parameter | BRD2 | BRD3 | BRD4 (short) | BRD4 (long) | Reference |
| pDC50 | 7.4 | 7.0 | 8.1 | 8.6 | [3] |
| Dmax (%) | 98 | 100 | 98 | 100 | [3] |
| pEC50 (MV4;11 cells) | - | - | 7.57 ± 0.03 | - | [3] |
| pEC50 (HL60 cells) | - | - | 6.66 ± 0.05 | - | [3] |
-
pDC50: The negative logarithm of the half-maximal degradation concentration.
-
Dmax: The maximum percentage of protein degradation.
-
pEC50: The negative logarithm of the half-maximal effective concentration for anti-proliferative activity.
Downstream Signaling Effects of BRD4 Degradation
Degradation of BRD4 by PROTACs, such as those synthesized using this compound, leads to the downregulation of key oncogenes, most notably c-MYC. This subsequently triggers downstream cellular events, including cell cycle arrest and apoptosis.
Experimental Protocols
General Procedure for PROTAC Synthesis (Amide Coupling)
-
Dissolution: Dissolve the carboxylic acid-functionalized target protein ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Activation: Add a coupling agent such as HATU (1.2 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (3 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the crude product by preparative reverse-phase HPLC to yield the final PROTAC.
Western Blotting for Protein Degradation
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or relevant cancer cell lines) and allow them to adhere overnight. Treat the cells with the PROTAC at various concentrations for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein (e.g., BRD4), and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the protein levels relative to the loading control.
Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC or control compounds.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Plot the data and determine the EC50 values using non-linear regression analysis.
Conclusion
This compound is a valuable and versatile tool for researchers in the field of targeted protein degradation. Its pre-synthesized nature streamlines the development of VHL-based PROTACs, enabling the rapid generation and evaluation of novel degraders for a wide range of protein targets. The successful application of this linker in the creation of potent BET protein degraders highlights its significance in advancing the discovery of new therapeutic agents. As the field of TPD continues to expand, the use of well-characterized and readily available building blocks like this compound will be instrumental in accelerating the translation of this promising technology from the laboratory to the clinic.
References
- 1. Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1,2,4]triazine based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PROTACpedia - PROTACS on 28595007 [protacpedia.weizmann.ac.il]
- 4. ARV-771 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
(S,R,S)-Ahpc-peg3-NH2: A Technical Guide to a Key VHL Ligand for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-Ahpc-peg3-NH2 is a synthetic ligand-linker conjugate that plays a crucial role in the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates the (S,R,S)-AHPC (alpha-hydroxy-gamma-prolyl-beta-cyclohexylalanine) core, a potent binder to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a three-unit polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine. This bifunctional nature allows for its conjugation to a target protein ligand, creating a PROTAC capable of inducing the targeted degradation of pathogenic proteins. This guide provides an in-depth overview of its properties, relevant quantitative data, and detailed experimental protocols for its application in PROTAC research.
Core Concepts and Mechanism of Action
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a linker, and a ligand that recruits an E3 ubiquitin ligase. The von Hippel-Lindau (VHL) E3 ligase is one of the most widely utilized E3 ligases in PROTAC design due to its favorable characteristics.
The this compound molecule serves as a critical building block for VHL-recruiting PROTACs. The (S,R,S)-AHPC portion binds to the VHL E3 ligase, while the terminal amine of the PEG3 linker provides a convenient attachment point for a ligand targeting a specific protein for degradation. Once a PROTAC incorporating this moiety is introduced into a cell, it facilitates the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Quantitative Data
Table 1: Binding Affinity of the Core VHL Ligand
| Ligand | Target | Assay | Binding Affinity (Kd) | Reference |
| VH032 ((S,R,S)-AHPC core) | VHL E3 Ligase | Isothermal Titration Calorimetry (ITC) | 185 nM | [1][2][3] |
Table 2: Degradation Potency of a PROTAC Utilizing an (S,R,S)-AHPC Derivative
| PROTAC | Target Protein | Cell Line | Assay | DC50 | Dmax | Reference |
| ARV-771 (utilizes (S,R,S)-AHPC-Me) | BET Proteins | Castration-Resistant Prostate Cancer (CRPC) cells | Western Blot | <1 nM | Not Reported | [4][5] |
Note: DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achievable.
Experimental Protocols
Synthesis of this compound based PROTACs (General Protocol)
This protocol outlines a general strategy for synthesizing a PROTAC by coupling this compound to a target protein ligand containing a carboxylic acid functionality.
Materials:
-
This compound
-
Target protein ligand with a terminal carboxylic acid
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Reagents for purification (e.g., HPLC solvents)
-
Instruments for analysis (LC-MS, NMR)
Procedure:
-
Dissolution: Dissolve the target protein ligand-COOH and this compound in anhydrous DMF.
-
Activation: Add the coupling agent (e.g., HATU) and a base (e.g., DIPEA) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction and perform an appropriate aqueous work-up.
-
Purification: Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
VHL Ligand Binding Assays
Several biophysical assays can be employed to determine the binding affinity of this compound or PROTACs derived from it to the VHL protein.
This is a competitive binding assay that measures the displacement of a fluorescently labeled VHL ligand by the test compound.
Materials:
-
6His-tagged VHL protein complex
-
Anti-6His antibody labeled with Europium cryptate (donor)
-
Fluorescently labeled VHL ligand (acceptor)
-
Test compound (this compound or derived PROTAC)
-
Assay buffer
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compound dilutions.
-
Add the 6His-tagged VHL protein complex.
-
Add a pre-mixed solution of the anti-6His Europium cryptate antibody and the fluorescent VHL ligand.
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 1-2 hours), protected from light.
-
Measurement: Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the HTRF ratio and plot it against the concentration of the test compound to determine the IC50 value.
This assay measures the change in the polarization of light emitted from a fluorescently labeled VHL ligand upon binding to the VHL protein.
Materials:
-
VHL protein complex
-
Fluorescently labeled VHL ligand (e.g., FAM-labeled HIF-1α peptide or a small molecule tracer)
-
Test compound
-
Assay buffer
-
Black, low-binding microtiter plates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the VHL protein, fluorescent ligand, and serial dilutions of the test compound in the assay buffer.
-
Reaction Setup: In a microtiter plate, add the VHL protein and the fluorescent ligand to each well.
-
Add the serially diluted test compound or buffer (for control wells).
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
Data Analysis: Plot the change in fluorescence polarization against the log of the competitor concentration to determine the IC50 or Ki.
SPR is a label-free technique that measures real-time binding kinetics and affinity.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
VHL protein complex
-
Test compound
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer
Procedure:
-
Immobilization: Covalently immobilize the VHL protein complex onto the surface of a sensor chip.
-
Binding Analysis: Inject a series of concentrations of the test compound over the immobilized VHL surface.
-
Data Collection: Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for association and dissociation phases.
-
Regeneration: Inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
Cellular Degradation Assay (Western Blot)
This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: Lyse the cells and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody for the target protein, followed by washes.
-
Incubate with the HRP-conjugated secondary antibody, followed by washes.
-
Repeat the process for the loading control antibody.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Conclusion
This compound is a valuable and versatile building block for the development of VHL-recruiting PROTACs. Its well-characterized core ligand, coupled with a flexible and functionalizable PEG linker, provides a solid foundation for creating potent and selective protein degraders. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to synthesize, characterize, and evaluate the efficacy of PROTACs derived from this important E3 ligase ligand. A thorough understanding and application of these methodologies are essential for advancing the field of targeted protein degradation and developing novel therapeutics.
References
The Architect of Degradation: A Technical Guide to (S,R,S)-Ahpc-peg3-NH2 in Targeted Protein Degradation
For Immediate Release
Shanghai, China – December 5, 2025 – In the rapidly evolving landscape of therapeutic modalities, targeted protein degradation (TPD) has emerged as a powerful strategy to eliminate disease-causing proteins. At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that hijack the cell's own protein disposal machinery. This technical guide delves into the core mechanism of action of PROTACs constructed using the (S,R,S)-Ahpc-peg3-NH2 building block, a key component for recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this technology.
Core Mechanism of Action: Orchestrating Protein Elimination
The molecule this compound is not a therapeutic agent in itself, but a critical building block for the synthesis of PROTACs. It consists of three key parts:
-
(S,R,S)-Ahpc (α-hydroxy-γ-prolyl-β-cyclohexylalanine scaffold): This moiety acts as the E3 ligase ligand, specifically binding to the von Hippel-Lindau (VHL) protein.[1]
-
peg3 (a tri-ethylene glycol unit): This serves as the linker, a flexible spacer that connects the two ends of the PROTAC. The length and composition of the linker are crucial for the proper formation and stability of the ternary complex.[1]
-
NH2 (amine group): This functional group provides a reactive handle for conjugating the linker to a "warhead" — a ligand designed to bind to a specific protein of interest (POI) that is targeted for degradation.[2]
A PROTAC synthesized with this building block operates through a catalytic mechanism, inducing the degradation of a target protein via the Ubiquitin-Proteasome System (UPS).[3] The process unfolds in a series of orchestrated steps:
-
Ternary Complex Formation: The PROTAC, with its two distinct ligands, acts as a molecular bridge, simultaneously binding to the target protein (POI) and the VHL E3 ligase. This brings the POI into close proximity with the E3 ligase, forming a key ternary complex (POI-PROTAC-VHL).[4]
-
Ubiquitination of the Target Protein: The formation of the ternary complex facilitates the transfer of ubiquitin, a small regulatory protein, from an E2 conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI.[5] This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitinated POI is now marked for destruction and is recognized by the 26S proteasome, the cell's protein degradation machinery.[6] The proteasome unfolds and degrades the target protein into small peptides.
-
PROTAC Recycling: After the POI is degraded, the PROTAC is released and can engage another target protein and E3 ligase, repeating the cycle. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.[4]
Quantitative Data on PROTAC Performance
The efficacy of a PROTAC is determined by several key quantitative parameters, including its ability to induce degradation (DC₅₀ and Dₘₐₓ) and the biophysical characteristics of the ternary complex it forms (binding affinities and cooperativity).
Degradation Potency
The primary measure of a PROTAC's effectiveness is its ability to reduce the levels of the target protein in cells. This is typically quantified by the half-maximal degradation concentration (DC₅₀) and the maximum percentage of degradation (Dₘₐₓ).
Table 1: Degradation Potency of a VHL-based PROTAC against KRAS G12C
As a case study, the PROTAC LC-2 , which utilizes an (S,R,S)-Ahpc-based VHL ligand and a PEG linker to target the oncogenic protein KRAS G12C, has demonstrated potent degradation activity.[1]
| PROTAC | Target Protein | Cell Line | DC₅₀ (µM) | Dₘₐₓ (%) |
| LC-2 | KRAS G12C | NCI-H2030 | 0.59 ± 0.20 | ~80 |
| Data sourced from Bond et al., ACS Cent. Sci. 2020.[1] |
Ternary Complex Biophysics
The stability and formation of the ternary complex are critical for efficient ubiquitination. These are often characterized by measuring the binding affinities (Kd) of the PROTAC to its individual binding partners and to the pre-formed binary complex, which allows for the calculation of a cooperativity factor (α). A cooperativity factor greater than 1 indicates that the binding of the PROTAC to one protein enhances its affinity for the other, leading to a more stable ternary complex.
Table 2: Biophysical Characterization of the VHL:MZ1:Brd4BD2 Ternary Complex
The PROTAC MZ1 , which targets the BRD4 bromodomain to the VHL E3 ligase, is a well-characterized example demonstrating positive cooperativity.
| Interaction | Method | Kd (nM) |
| MZ1 ↔ VCB | ITC | 66 ± 12 |
| MZ1 ↔ Brd4BD2 | ITC | 18 ± 1 |
| VCB ↔ MZ1:Brd4BD2 | ITC | 3 ± 1 |
| Cooperativity (α) | Calculated | 22 |
| VCB: VHL-Elongin B-Elongin C complex. Data sourced from Gadd et al., Nat. Chem. Biol. 2017.[1] |
Key Experimental Protocols
The quantitative data presented above are generated through a series of well-established biochemical and cellular assays. Below are detailed methodologies for these key experiments.
Western Blotting for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)
This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., NCI-H2030 for KRAS G12C) at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 to 25 µM for LC-2) for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer and add 4x Laemmli sample buffer.
-
Boil the samples at 95°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-KRAS G12C) and a loading control (e.g., anti-GAPDH or anti-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[6]
-
In Vitro Ubiquitination Assay
This assay directly measures the ability of the PROTAC to induce the ubiquitination of the target protein in a cell-free system.
Methodology:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).
-
In a microcentrifuge tube, combine the following recombinant components:
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UbcH5a)
-
The purified VHL-EloginB-EloginC (VCB) complex
-
The purified target protein (e.g., BRD4BD2)
-
Ubiquitin (often tagged, e.g., with Biotin or FLAG)
-
ATP
-
-
-
Initiation of Reaction:
-
Add the PROTAC of interest at various concentrations to the reaction tubes. Include a no-PROTAC control.
-
Incubate the reaction mixture at 30°C or 37°C for a specified time (e.g., 60-90 minutes) with gentle agitation.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using an antibody against the target protein or an antibody against the ubiquitin tag (e.g., anti-FLAG or streptavidin-HRP).
-
-
Interpretation:
-
A ladder of higher molecular weight bands corresponding to the target protein indicates the addition of one or more ubiquitin molecules (mono-, di-, and poly-ubiquitination). The intensity of these bands correlates with the ubiquitination efficiency induced by the PROTAC.[7]
-
Ternary Complex Formation Assays (ITC and SPR)
These biophysical techniques provide quantitative data on the binding affinities and thermodynamics of the interactions between the PROTAC, the target protein, and the E3 ligase.
Isothermal Titration Calorimetry (ITC) Methodology:
-
Sample Preparation:
-
Purify all proteins (e.g., VCB complex and Brd4BD2) and ensure they are in the same dialysis buffer to minimize heat of dilution effects. The PROTAC (e.g., MZ1) should be dissolved in the same buffer.
-
-
Binary Titrations:
-
To determine Kd(PROTAC/VHL), titrate the PROTAC into the VCB complex in the ITC cell.
-
To determine Kd(PROTAC/POI), titrate the PROTAC into the target protein (Brd4BD2) in the ITC cell.
-
-
Ternary Complex Titration:
-
To measure the affinity of the E3 ligase for the POI-PROTAC binary complex, pre-saturate the target protein (Brd4BD2) with the PROTAC.
-
Titrate the VCB complex into the pre-formed Brd4BD2:PROTAC solution.
-
-
Data Analysis:
-
Fit the resulting thermograms to a suitable binding model (e.g., one-site binding) to obtain the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) for each interaction.
-
Calculate the cooperativity factor (α) using the formula: α = Kd(PROTAC/VHL) / Kd(VCB/PROTAC:POI).[1]
-
Surface Plasmon Resonance (SPR) Methodology:
-
Chip Preparation: Immobilize a biotinylated version of the VCB complex onto a streptavidin-coated sensor chip.
-
Binary Analysis: Flow a series of concentrations of the PROTAC over the chip to measure the kinetics (kₐ, kd) and affinity (Kd) of the PROTAC-VHL interaction.
-
Ternary Analysis:
-
Pre-incubate the PROTAC with a saturating concentration of the target protein (e.g., Brd4BD2).
-
Flow a concentration series of this pre-formed binary complex over the VCB-immobilized chip.
-
-
Data Analysis:
-
Fit the sensorgrams to a 1:1 Langmuir binding model to determine the kinetic and affinity constants for both binary and ternary complex formation.
-
Calculate the cooperativity factor (α) from the ratio of the binary and ternary Kd values.[8]
-
Conclusion
The this compound building block is a cornerstone in the development of potent VHL-recruiting PROTACs. The mechanism of action for the resulting PROTACs is a catalytic cycle of ternary complex formation, ubiquitination, and proteasomal degradation. The success of these molecules is quantifiable through rigorous experimental evaluation of degradation potency, binding affinities, and ternary complex cooperativity. The protocols and data presented in this guide provide a comprehensive framework for researchers to design, evaluate, and understand the intricate workings of this powerful therapeutic modality. The continued exploration of linkerology and E3 ligase biology promises to further refine the design of next-generation protein degraders.
References
- 1. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. lifesensors.com [lifesensors.com]
- 8. o2hdiscovery.co [o2hdiscovery.co]
The Lynchpin of Proximity: A Technical Guide to the Function of the Terminal Amine in (S,R,S)-Ahpc-peg3-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the structure and function of (S,R,S)-Ahpc-peg3-NH2, a pivotal building block in the development of Proteolysis Targeting Chimeras (PROTACs). The core focus of this document is the terminal amine group, detailing its critical role as a reactive handle for the conjugation of target protein ligands. We will explore the chemical properties of this molecule, the synergistic functions of its constituent parts—the (S,R,S)-Ahpc VHL ligand and the PEG3 linker—and provide detailed protocols for its application in PROTAC synthesis and evaluation. This guide aims to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this compound in the pursuit of novel targeted protein degraders.
Introduction to this compound
This compound is a synthetic E3 ligase ligand-linker conjugate designed for the streamlined synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that function by inducing the proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][3] this compound is a ready-to-use component that provides two of the three essential elements of a PROTAC: the E3 ligase binder and the linker.
The molecule is composed of three key moieties:
-
(S,R,S)-Ahpc: A potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5][6] This component serves as the "anchor" that recruits the VHL E3 ligase complex.
-
peg3 (Polyethylene Glycol, 3 units): A flexible and hydrophilic linker that connects the VHL ligand to the terminal amine. The PEG linker influences the physicochemical properties of the final PROTAC, such as solubility and cell permeability, and critically, it dictates the spatial orientation between the VHL ligase and the target protein.[4][7]
-
-NH2 (Terminal Amine): A primary amine functional group that serves as a reactive handle for the covalent attachment of a ligand designed to bind to a specific protein of interest.[4][5][6]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in PROTAC synthesis and for predicting the characteristics of the final degrader molecule.
| Property | Value | Source |
| Molecular Formula | C30H45N5O7S | [1] |
| Molecular Weight | 619.8 g/mol | [1] |
| Appearance | Powder or crystals | [2] |
| Storage Temperature | 2-8°C | [2] |
| Functional Group | Amine | [2] |
The Critical Function of the Terminal Amine
The terminal primary amine (-NH2) is the cornerstone of this compound's utility as a PROTAC building block. Its primary function is to serve as a nucleophile in a conjugation reaction, typically an amide bond formation, with a ligand for a protein of interest (POI).[4][5][6] This reaction covalently links the POI ligand to the Ahpc-peg3 portion, completing the synthesis of the heterobifunctional PROTAC molecule.
The reactivity of the terminal amine allows for a modular and efficient approach to PROTAC development. Researchers can synthesize or procure a variety of POI ligands containing a carboxylic acid or an activated ester (like an NHS ester) and readily conjugate them to this compound. This enables the rapid generation of a library of PROTACs with different target specificities, which can then be screened for optimal degradation of the desired protein.[4]
The Synergistic Roles of the Ahpc and PEG3 Moieties
While the terminal amine provides the point of attachment, the Ahpc and PEG3 components are crucial for the function of the resulting PROTAC.
(S,R,S)-Ahpc: The VHL E3 Ligase Anchor
The (S,R,S)-Ahpc moiety is a derivative of the well-established VHL ligand VH032.[2] It binds with high affinity to the substrate recognition domain of the VHL E3 ligase.[8] The VHL complex, which includes Elongin B, Elongin C, Cullin 2, and Rbx1, is a key regulator of cellular responses to hypoxia and is widely expressed across various tissues.[5][8] By recruiting VHL, the PROTAC effectively hijacks this cellular machinery to induce the ubiquitination of the target protein.
PEG3 Linker: The Spatial Modulator
The 3-unit polyethylene (B3416737) glycol (PEG) linker plays a multifaceted role in determining the efficacy of the final PROTAC.
-
Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the PROTAC, which is often a challenge for these relatively large molecules.[4][7] It can also influence cell permeability, a critical factor for intracellular targets.
-
Flexibility and Ternary Complex Formation: The flexibility of the PEG linker allows the PROTAC to adopt a conformation that facilitates the formation of a stable and productive ternary complex between the POI and the VHL E3 ligase.[4] The length of the linker is a critical parameter that must be optimized for each target, as it dictates the distance and orientation between the two proteins.
Quantitative Data on PROTAC Performance with PEG Linkers
The length and composition of the linker are critical determinants of a PROTAC's efficacy, often measured by its half-maximal degradation concentration (DC50) and maximum degradation (Dmax). The following tables present data from studies on various PROTACs, illustrating the impact of linker length.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation Data from a study systematically investigating the effect of linker length on ERα degradation using VHL-based PROTACs.
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation | - |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
Table 2: Influence of Linker Length on TANK-binding kinase 1 (TBK1) Degradation Data showcasing the degradation potency of TBK1-targeting PROTACs with varying linker lengths.
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | Inactive | - |
| 21 | Potent | High |
Table 3: Degradation of BRD4 by VHL-based PROTACs with Varying Linkers Comparative data on the degradation of BRD4, a common target for PROTAC development.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC A | Alkyl Chain | 25 | >90 |
| PROTAC B | PEG2 | 15 | >95 |
| PROTAC C | PEG4 | 10 | >95 |
Experimental Protocols
PROTAC Synthesis via Amide Bond Formation
This protocol describes a general method for conjugating a POI ligand containing a carboxylic acid to this compound.
Materials:
-
This compound
-
POI ligand with a terminal carboxylic acid
-
Amide coupling reagents (e.g., HATU, HOBt, or EDC/NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve the POI ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add the amide coupling reagent (e.g., HATU, 1.2 equivalents) and the tertiary amine base (DIPEA, 2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the desired PROTAC.
-
Confirm the identity and purity of the final PROTAC product by mass spectrometry and NMR.
Cellular Protein Degradation Assay (Western Blot)
This protocol outlines a standard Western blot procedure to quantify the degradation of a target protein in cells treated with a synthesized PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentrations of the lysates and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the probing process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Visualizing the Process: Signaling Pathways and Workflows
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for PROTAC synthesis and evaluation.
Conclusion
This compound is a powerful and versatile tool for the development of VHL-recruiting PROTACs. The terminal amine group is the key functional moiety that enables the straightforward and efficient conjugation of ligands for virtually any protein of interest. By providing a pre-optimized VHL ligand and a flexible PEG linker, this building block significantly accelerates the discovery and optimization of novel protein degraders. A thorough understanding of the function of each component of this molecule, coupled with robust experimental design, will empower researchers to fully leverage its potential in the exciting and rapidly advancing field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 6. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Core Principles of VHL-Mediated Protein Degradation: A Technical Guide for Researchers
The von Hippel-Lindau (VHL) tumor suppressor protein is a critical component of the cellular machinery that senses and responds to changes in oxygen availability. Its primary function is to act as the substrate recognition component of an E3 ubiquitin ligase complex, which targets specific proteins for destruction via the proteasome. The dysregulation of this pathway is a hallmark of various cancers, most notably clear cell renal cell carcinoma (ccRCC), making it a key area of investigation for both basic research and therapeutic development. This technical guide provides an in-depth overview of the core principles of VHL-mediated protein degradation, intended for researchers, scientists, and drug development professionals.
The VHL E3 Ubiquitin Ligase Complex: A Multi-Subunit Machine
-
Elongin B and Elongin C: These two proteins form a stable heterodimer that acts as an adaptor, bridging pVHL to the rest of the complex.[2][7]
-
Cullin 2 (Cul2): A scaffold protein that brings together the substrate recognition unit (pVHL-Elongin B/C) and the catalytic core.[2][7]
-
Rbx1 (RING-box protein 1): This small protein contains a RING-finger domain that recruits an E2 ubiquitin-conjugating enzyme, which is loaded with ubiquitin.[5][7]
This modular architecture is a common feature of Cullin-RING ligases (CRLs), allowing for the specific targeting of a wide array of substrates by simply swapping the substrate recognition subunit.[2][5]
The Canonical Substrate: Hypoxia-Inducible Factor (HIF)
Oxygen-Dependent Degradation of HIF-1α
Under normal oxygen conditions (normoxia), HIF-1α is continuously synthesized but rapidly degraded, keeping its cellular levels low. This degradation is exquisitely controlled by a post-translational modification that is dependent on the presence of oxygen.[8][10]
-
Prolyl Hydroxylation: In the presence of oxygen, specific proline residues within the oxygen-dependent degradation domain (ODD) of HIF-1α are hydroxylated by a family of enzymes called prolyl hydroxylase domain proteins (PHDs).[10][11]
-
VHL Recognition: The hydroxylated proline residues create a binding site that is recognized by the β-domain of the pVHL protein.[12] This interaction is highly specific and is the key event that targets HIF-1α to the VCB-Cul2 complex.
Quantitative Aspects of the VHL-HIF-1α Interaction
The interaction between pVHL and hydroxylated HIF-1α is a critical determinant of the efficiency of HIF-1α degradation. The binding affinity of this interaction has been quantified using various biophysical techniques, primarily with synthetic peptides derived from the HIF-1α ODD.
| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |
| VCB complex and FAM-DEALA-Hyp-YIPD (short HIF-1α peptide) | Fluorescence Polarization | 180-560 nM | [4] |
| VCB complex and FAM-DEALAHypYIPMDDDFQLRSF (long HIF-1α peptide) | Fluorescence Polarization | 3 nM | [4] |
| VBC complex and VH032 (small molecule inhibitor) | Isothermal Titration Calorimetry | 185 ± 7 nM | [13] |
Beyond HIF: Other Substrates of VHL
While HIF-1α is the most prominent substrate, a growing body of evidence suggests that the VHL E3 ligase targets other proteins for degradation, highlighting the pleiotropic roles of pVHL in cellular function. The identification of these non-canonical substrates has been advanced by proteomic approaches.[1][7][9][11]
| Substrate | Function | Reference |
| RNA polymerase II subunits (RPB1 and RPB7) | Transcription | [1] |
| Atypical protein kinase C (PKC) | Signaling | [1] |
| Myb-binding protein p160 | Transcriptional regulation | [7] |
| Activated Epidermal Growth Factor Receptor (EGFR) | Signaling | |
| Sprouty2 | Signaling | |
| β-adrenergic receptor II | Signaling |
Visualizing the VHL-Mediated Protein Degradation Pathway
Caption: VHL-mediated degradation of HIF-1α under normoxic and hypoxic conditions.
Experimental Protocols for Studying VHL-Mediated Degradation
A variety of experimental techniques are employed to investigate the VHL pathway. Below are outlines of key protocols.
Co-Immunoprecipitation (Co-IP) to Detect VHL-Substrate Interaction
This method is used to determine if two proteins physically interact within a cell.
Methodology:
-
Cell Lysis: Cells expressing the proteins of interest are lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: An antibody specific to one of the proteins (the "bait," e.g., VHL) is added to the cell lysate. This antibody is typically coupled to beads (e.g., Protein A/G agarose).
-
Complex Capture: The antibody-bead complex binds to the bait protein, and any proteins associated with it (the "prey," e.g., HIF-1α) are also pulled down.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, often by boiling in a denaturing sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the prey protein to confirm its presence in the complex.[14][15]
Caption: A simplified workflow for Co-Immunoprecipitation.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the VHL E3 ligase complex to ubiquitinate a substrate in a controlled, cell-free environment.[16][17][18]
Methodology:
-
Component Assembly: The reaction is assembled with purified components:
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme (e.g., UbcH5)
-
Ubiquitin
-
ATP (as an energy source)
-
The purified VHL E3 ligase complex (reconstituted or immunoprecipitated)
-
The purified substrate protein (e.g., a fragment of HIF-1α)
-
-
Incubation: The reaction mixture is incubated at 37°C to allow the enzymatic cascade to proceed.
-
Reaction Termination: The reaction is stopped, typically by adding SDS-PAGE sample buffer.
-
Analysis: The reaction products are resolved by SDS-PAGE and analyzed by Western blotting with an antibody against the substrate. A ladder of higher molecular weight bands corresponding to the ubiquitinated substrate will be observed if the reaction is successful.
Caption: Workflow for an in vitro ubiquitination assay.
Protein Degradation Assay
This assay measures the stability of a protein over time in cultured cells.
Methodology:
-
Protein Synthesis Inhibition: Cells are treated with a protein synthesis inhibitor, such as cycloheximide, to block the production of new proteins.
-
Time Course: Cells are harvested at various time points after the addition of the inhibitor.
-
Lysis and Analysis: Cell lysates are prepared at each time point, and the level of the protein of interest is quantified by Western blotting.
-
Half-life Calculation: The rate of disappearance of the protein is used to calculate its half-life.[19][20][21]
Conclusion
The VHL-mediated protein degradation pathway is a cornerstone of cellular oxygen sensing and a critical tumor suppressor axis. A thorough understanding of its core principles, from the composition of the E3 ligase complex to the intricacies of substrate recognition and the experimental methodologies used to study it, is essential for researchers and drug developers seeking to modulate this pathway for therapeutic benefit. The continued exploration of both HIF-dependent and HIF-independent functions of VHL will undoubtedly uncover new insights into cellular regulation and offer novel avenues for cancer therapy.
References
- 1. Proteomic dissection of the VHL interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into Cullin-RING E3 ubiquitin ligase recruitment: Structure of the VHL–EloBC–Cul2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomic dissection of the von Hippel-Lindau (VHL) interactome. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. Proteomic dissection of the von Hippel-Lindau (VHL) interactome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Activation of HIF1α ubiquitination by a reconstituted von Hippel-Lindau (VHL) tumor suppressor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. Real-Time Imaging of HIF-1α Stabilization and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of HIF-1α degradation pathways via modulation of the propionyl mark - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
exploring different E3 ligase ligands for PROTACs
An In-depth Technical Guide to Exploring E3 Ligase Ligands for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of two distinct ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the polyubiquitination of the POI and its subsequent degradation by the 26S proteasome.[3]
Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[3] The catalytic nature of this process allows for substoichiometric drug concentrations to achieve profound and durable pharmacological effects. The selection of the E3 ligase and its corresponding ligand is a critical decision in PROTAC design, influencing the potency, selectivity, and pharmacokinetic properties of the final molecule.[1] While over 600 E3 ligases are encoded in the human genome, only a handful have been extensively utilized for PROTAC development, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[1][4]
This guide provides a comprehensive overview of the most prominent E3 ligases and their ligands used in PROTAC design, presenting quantitative data for comparison, detailed experimental protocols for key assays, and visualizations of critical pathways and workflows.
Prominent E3 Ligases and Their Ligands
The development of PROTACs has been dominated by the recruitment of four canonical E3 ligases: Cereblon (CRBN), von Hippel-Lindau (VHL), mouse double minute 2 homolog (MDM2), and inhibitors of apoptosis proteins (IAPs).[5] This is largely due to the existence of validated small molecule ligands for these targets.
Cereblon (CRBN)
CRBN is a substrate receptor for the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex.[6] Its ligands are famously derived from the immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[1] These ligands are relatively small and possess favorable drug-like properties, making them highly popular for PROTAC design.[][]
Advantages:
-
Well-established chemistry and readily available building blocks.[1]
-
Generally smaller and more drug-like compared to some VHL ligands.[]
-
High degradation efficiency demonstrated for a broad range of targets.[6]
Disadvantages:
-
Potential for off-target degradation of CRBN's natural neosubstrates (e.g., IKZF1, IKZF3, GSPT1), which can lead to toxicity.[]
-
The glutarimide (B196013) moiety is susceptible to hydrolysis.[9]
| Ligand | Parent Drug | Binding Affinity (KD to CRBN) | Notes |
| Pomalidomide | Pomalidomide | ~250 nM | Widely used in clinical-stage PROTACs like ARV-110 and ARV-471.[] |
| Lenalidomide | Lenalidomide | ~1 µM | Another common IMiD-based ligand.[] |
| Thalidomide | Thalidomide | ~2.5 µM | The original IMiD; less potent binder than its analogs.[] |
| Phenyl Glutarimides | N/A | Varies | Designed to improve chemical stability over phthalimide-based ligands.[9] |
| Phenyl Dihydrouracils | N/A | Varies | Novel achiral ligands that avoid racemization issues.[] |
Von Hippel-Lindau (VHL)
The VHL protein is the substrate recognition component of the CRL2VHL E3 ligase complex, which plays a crucial role in the cellular response to hypoxia by targeting hypoxia-inducible factor 1α (HIF-1α) for degradation.[10][11] Small molecule VHL ligands were developed through structure-based design, mimicking the hydroxyproline (B1673980) motif of HIF-1α that VHL recognizes.[10]
Advantages:
-
Well-understood and highly specific interaction with its ligands.[12]
-
Widespread tissue expression.[12]
-
Less prone to off-target effects compared to CRBN ligands.
Disadvantages:
-
Ligands are often larger and have higher molecular weight, which can negatively impact cell permeability and pharmacokinetic properties.
-
The binding affinity of the VHL ligand does not always correlate directly with PROTAC potency. Surprisingly, even weak binding VHL ligands (Ki = 2–3 μM) can produce highly potent PROTACs.[13]
| Ligand | Binding Affinity (KD to VHL) | Notes |
| VH032 | ~190 nM | A standard VHL ligand used in many preclinical PROTACs.[14] |
| VH298 | ~90 nM | A potent VHL ligand developed by the Ciulli lab.[14] |
| VHL-a | ~1.5 µM | A weaker affinity ligand that has been successfully used to create potent degraders.[13] |
Mouse Double Minute 2 Homolog (MDM2)
MDM2 is a RING finger E3 ligase best known as the primary negative regulator of the p53 tumor suppressor.[15] MDM2 binds to p53 and targets it for degradation.[16] Small molecule inhibitors that block this interaction, such as the nutlin family, have been repurposed as E3 ligase ligands for PROTACs.[4]
Advantages:
-
Offers a dual mechanism of action in cancer therapy: degradation of the target protein and stabilization of p53.[15]
-
Well-characterized inhibitors are readily available.[16]
Disadvantages:
-
MDM2-recruiting PROTACs have generally been found to be less efficient degraders compared to those recruiting CRBN or VHL.[4][17]
-
The utility is primarily limited to cancers with wild-type p53.
| Ligand | Parent Drug | Binding Affinity (IC50 vs MDM2-p53) | Notes |
| Nutlin-3a | Nutlin-3 | ~90 nM | A cis-imidazoline derivative, one of the first MDM2 ligands used in PROTACs.[15][16] |
| RG7388 (Idasanutlin) | Idasanutlin | ~6 nM | A second-generation, more potent nutlin analog.[18] |
Inhibitors of Apoptosis Proteins (IAPs)
The IAP family of proteins, including cIAP1 and XIAP, are RING E3 ligases that regulate apoptosis and other signaling pathways.[19] Small molecules mimicking the N-terminus of the endogenous IAP antagonist SMAC (Second Mitochondria-derived Activator of Caspases) have been developed as IAP ligands.[20] IAP-based PROTACs are often referred to as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers).[19]
Advantages:
-
IAP antagonists can induce auto-ubiquitination and degradation of cIAP1, which can have synergistic therapeutic effects.[19]
-
A distinct E3 ligase family, offering an alternative when CRBN or VHL are not effective.
Disadvantages:
-
The biological consequences of engaging IAPs can be complex and may lead to undesired effects on cell survival pathways.
| Ligand | Parent Drug/Motif | Binding Affinity | Notes |
| Methyl-bestatin | Bestatin | Micromolar range | Used in early SNIPER compounds.[19] |
| MV1 | SMAC mimetic | Nanomolar range | A high-affinity monovalent IAP antagonist. |
| LCL161 | SMAC mimetic | Nanomolar range | A potent IAP antagonist used in clinical trials. |
E3 Ligase Signaling Pathways
Understanding the native biological role of an E3 ligase is crucial for predicting potential on- and off-target effects of a PROTAC.
VHL Signaling Pathway
Under normal oxygen levels (normoxia), the HIF-1α transcription factor is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This modification allows VHL to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation, keeping its levels low. In low oxygen conditions (hypoxia), PHD activity is inhibited, HIF-1α stabilizes, and it promotes the expression of genes involved in angiogenesis and glycolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 15. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scienceopen.com [scienceopen.com]
- 18. scienceopen.com [scienceopen.com]
- 19. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. merckmillipore.com [merckmillipore.com]
Methodological & Application
Synthesis of PROTACs Using (S,R,S)-Ahpc-peg3-NH2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the body's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design. The (S,R,S)-Ahpc-peg3-NH2 is a pre-synthesized building block composed of the VHL ligand (S,R,S)-Ahpc and a 3-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine.[] This building block simplifies the synthesis of VHL-recruiting PROTACs, particularly for POI ligands that possess a carboxylic acid functional group for conjugation.
This document provides detailed application notes and protocols for the synthesis, purification, and characterization of PROTACs utilizing this compound, as well as methods for evaluating their biological activity.
Data Presentation
Table 1: Physicochemical Properties of Representative PROTAC Building Blocks and a Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted cLogP |
| This compound | C30H45N5O7S | 619.77 (free base)[] | ~1.5 |
| JQ1 (BRD4 Ligand) | C23H25ClN4O2S | 472.99 | ~3.8 |
| JQ1-(S,R,S)-Ahpc-peg3 PROTAC | C53H68ClN9O9S2 | 1074.75 | ~5.3 |
Table 2: Quantitative Data for Representative VHL-Recruiting PROTACs Targeting BRD4
| PROTAC | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | PEG4 | HeLa | 29 | >90 | [3] |
| ARV-771 | Not Specified | 22Rv1 | <1 | >95 | [3] |
| BRD4 Degrader (CRBN-based) | PEG | MV4;11 | 8 | >98 | [3] |
| BRD4 Degrader (VHL-based) | PEG | 22Rv1 | <1 | >95 | [3] |
Experimental Protocols
Protocol 1: Synthesis of a BRD4-Targeting PROTAC via Amide Coupling
This protocol describes the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4) by coupling the BRD4 ligand JQ1 (with a carboxylic acid handle) to this compound.
Materials:
-
JQ1-acid (POI ligand with a terminal carboxylic acid)
-
This compound hydrochloride
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Reverse-phase preparative High-Performance Liquid Chromatography (HPLC) system
-
Lyophilizer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve JQ1-acid (1.0 equivalent) in anhydrous DMF.
-
Activation of Carboxylic Acid: To the solution from step 1, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Coupling Reaction: In a separate vial, dissolve this compound hydrochloride (1.1 equivalents) in a minimal amount of anhydrous DMF and add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt. Add this solution to the activated JQ1-acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude PROTAC.
Protocol 2: Purification of the PROTAC by Preparative HPLC
Materials:
-
Crude PROTAC from Protocol 1
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
C18 reverse-phase preparative HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a suitable solvent, such as DMSO or DMF, and filter through a 0.22 µm syringe filter.
-
HPLC Method:
-
Mobile Phase A: Water with 0.1% FA or TFA.
-
Mobile Phase B: Acetonitrile with 0.1% FA or TFA.
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 30-40 minutes. The exact gradient should be optimized based on analytical HPLC analysis of the crude product.
-
Flow Rate: Dependent on the column dimensions, typically 10-20 mL/min for a semi-preparative column.
-
Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm and 280 nm).
-
-
Fraction Collection: Collect the fractions corresponding to the main product peak.
-
Purity Analysis: Analyze the collected fractions for purity using analytical LC-MS.
-
Lyophilization: Pool the pure fractions and remove the solvents by lyophilization to obtain the final PROTAC as a solid.
Protocol 3: Characterization of the Final PROTAC
A. LC-MS Analysis:
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A fast gradient, for example, 5% to 95% B over 5-10 minutes.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer in positive ion mode to confirm the molecular weight of the PROTAC.
B. NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Experiments:
-
1H NMR: To confirm the presence of characteristic proton signals from the JQ1, Ahpc, and PEG linker moieties.
-
13C NMR: To identify the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC): To aid in the structural assignment and confirm the connectivity of the different components of the PROTAC.
-
Protocol 4: In-vitro BRD4 Degradation Assay (Western Blot)
Materials:
-
Human cancer cell line expressing BRD4 (e.g., HeLa, 22Rv1).
-
Purified PROTAC dissolved in DMSO.
-
Cell culture medium and supplements.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-BRD4 and anti-loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[4]
Mandatory Visualization
Caption: Experimental workflow for the synthesis and evaluation of a PROTAC.
Caption: Signaling pathway of BRD4 degradation induced by a VHL-recruiting PROTAC.
References
Application Notes and Protocols for Conjugating (S,R,S)-Ahpc-peg3-NH2 to a Target Ligand
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyethylene glycol (PEG) linkers are widely used in bioconjugation to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The covalent attachment of PEG chains, a process known as PEGylation, can enhance solubility, increase in vivo stability, and reduce the immunogenicity of the conjugated molecule. This document provides a detailed protocol for conjugating (S,R,S)-Ahpc-peg3-NH2, a linker with a terminal primary amine, to a target ligand.
The primary method described here involves the activation of a carboxyl group on the target ligand using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable NHS-ester intermediate, which then readily reacts with the primary amine of the this compound linker to form a stable amide bond. This two-step process is a common and effective strategy for conjugating amine-containing molecules.
Core Chemistries
The conjugation of this compound to a target ligand possessing a carboxyl group is typically achieved through amide bond formation. The most common and efficient method for this is the carbodiimide-mediated coupling reaction using EDC and NHS.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[1][2]
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS: Reacts with the EDC-activated carboxyl group to create a more stable, amine-reactive NHS ester. This intermediate is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate, thereby increasing the coupling efficiency.[1][2][3]
The primary amine on the this compound linker then attacks the NHS ester, forming a stable amide bond and releasing NHS.[4][5]
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagents can significantly impact the efficiency and purity of the final conjugate. The following table summarizes typical performance characteristics of common reagents used for forming amide bonds.
| Coupling Reagent System | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| EDC/NHS | > 85% | > 95% | Water-soluble byproducts, mild reaction conditions.[6] | Less stable at neutral pH, requires careful pH control.[6] |
| HATU | > 90% | > 98% | High efficiency, fast reaction times, low racemization.[6] | Higher cost, potential for side reactions if not used correctly.[6] |
| DCC/NHS | > 80% | > 95% | High activation efficiency.[6] | Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.[6] |
Note: Yields and purities are typical and can vary depending on the specific reactants and reaction conditions.
Experimental Protocols
This section provides a detailed, two-step protocol for conjugating this compound to a target ligand containing a carboxyl group using EDC and NHS.
Materials
-
Target ligand with a carboxyl group
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (amine-free)[7]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine[7]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification columns (e.g., Size Exclusion Chromatography - SEC) or dialysis cassettes[][9]
Protocol 1: Two-Step EDC/NHS Conjugation
This method is preferred for biomolecules that contain both amine and carboxyl groups to minimize self-polymerization.[3]
Step 1: Activation of the Target Ligand's Carboxyl Group
-
Preparation of Reagents:
-
Dissolve the carboxyl-containing target ligand in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Immediately before use, prepare stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in either Activation Buffer or anhydrous DMF/DMSO.[6] EDC is susceptible to hydrolysis and should be used fresh.[3]
-
-
Activation Reaction:
-
(Optional) Quenching of EDC:
-
To prevent unwanted side reactions if the activated ligand is not used immediately, the EDC reaction can be quenched by adding a thiol-containing compound like 2-mercaptoethanol.[1]
-
Step 2: Conjugation with this compound
-
pH Adjustment:
-
Conjugation Reaction:
-
Immediately dissolve the this compound in the pH-adjusted activated ligand solution. A 1.1 to 1.5-fold molar excess of the activated PEG linker is typically used relative to the amine-containing molecule.[6]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[6]
-
-
Quenching of the Reaction:
Step 3: Purification of the Conjugate
-
Removal of Excess Reagents:
-
Purify the PEGylated conjugate from excess unreacted this compound and reaction byproducts.
-
Size Exclusion Chromatography (SEC): This is an effective method for separating the larger conjugate from smaller, unreacted molecules.[]
-
Dialysis: Use a dialysis membrane with an appropriate molecular weight cutoff (MWCO) to remove small molecule impurities.[9]
-
Other suitable methods include Ion Exchange Chromatography (IEX) or Reverse Phase HPLC, depending on the properties of the conjugate.[]
-
Step 4: Characterization of the Conjugate
-
Analysis of the Final Product:
-
Confirm the successful conjugation and assess the purity of the final product using appropriate analytical techniques.
-
Mass Spectrometry (LC-MS or MALDI-TOF): To determine the molecular weight of the conjugate and confirm the addition of the PEG linker.[10][11]
-
SDS-PAGE: To visualize the increase in molecular weight of the PEGylated ligand compared to the unconjugated ligand.
-
HPLC (SEC, IEX, or RP): To assess the purity of the conjugate.[]
-
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for conjugating this compound to a target ligand.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for (S,R,S)-Ahpc-peg3-NH2 in Cell-Based Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome. (S,R,S)-Ahpc-peg3-NH2 is a key building block in the synthesis of PROTACs, incorporating a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a 3-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine for conjugation to a POI ligand.[2][3][4][5] The PEG linker enhances solubility and provides the necessary flexibility for the formation of a stable ternary complex (POI-PROTAC-E3 ligase). This document provides detailed application notes and protocols for the use of this compound in the development and evaluation of PROTACs in cell-based degradation assays.
PROTAC Mechanism of Action
PROTACs leverage the cell's own ubiquitin-proteasome system to achieve targeted protein degradation. The process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.
References
Application Notes and Protocols for (S,R,S)-Ahpc-peg3-NH2 in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S,R,S)-Ahpc-peg3-NH2 is a key building block in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents in cancer research.[] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to selectively eliminate disease-causing proteins.[2] This compound incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, ((S,R,S)-Ahpc), connected via a flexible 3-unit polyethylene (B3416737) glycol (PEG) linker to a terminal amine group (-NH2).[3] The amine group serves as a reactive handle for conjugation to a "warhead"—a ligand that specifically binds to a protein of interest (POI) implicated in cancer. The PEG linker enhances solubility and provides optimal spacing for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][4][5] These application notes provide an overview of the utility of this compound in cancer research and detailed protocols for its use in the synthesis and evaluation of novel PROTACs.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | VH032-PEG3-NH2, VHL Ligand-Linker Conjugate 1 | [6] |
| Molecular Formula | C30H45N5O7S · xHCl | [] |
| Molecular Weight | 619.77 g/mol (free base) | [] |
| CAS Number | 2097971-11-2 | |
| Appearance | Light yellow to brown solid | [7] |
| Purity | ≥95% | |
| Solubility | Soluble in DMSO | [3] |
| Storage | Store at -20°C for up to 1 month, or -80°C for up to 6 months. | [8][9] |
Table 2: Comparison of Common Linker Types in PROTAC Design
| Linker Type | Composition | Key Features | Advantages | Disadvantages |
| PEG Linkers | Polyethylene glycol chains | Hydrophilic, flexible | Enhances aqueous solubility, improves cell permeability, provides flexibility for ternary complex formation.[2][5] | Can increase molecular weight significantly. |
| Alkyl Chains | Saturated hydrocarbon chains | Hydrophobic, rigid | Provides a rigid connection, systematic variation in length is straightforward. | Can decrease aqueous solubility. |
| Alkyl/Ether | Combination of alkyl and ether moieties | Hybrid properties | Balances hydrophobicity and flexibility. | Synthesis can be more complex. |
Visualizations
Caption: General structure of a PROTAC molecule.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Workflow for PROTAC development.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes the coupling of this compound to a hypothetical warhead containing a carboxylic acid functional group.
Materials:
-
This compound hydrochloride
-
Warhead-COOH (ligand for the protein of interest with a terminal carboxylic acid)
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvents: DMF (Dimethylformamide), DCM (Dichloromethane)
-
Trifluoroacetic acid (TFA) for deprotection if the warhead has protecting groups.
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
LC-MS and NMR for analysis
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the Warhead-COOH (1.0 equivalent) and this compound hydrochloride (1.1 equivalents) in anhydrous DMF.
-
Addition of Reagents: To the solution from step 1, add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3.0 equivalents). The DIPEA will neutralize the hydrochloride salt and facilitate the coupling reaction.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by LC-MS to check for the consumption of starting materials and the formation of the desired product mass.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the pure PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC product using NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).
Protocol 2: Evaluation of PROTAC Efficacy in Cancer Cell Lines
This protocol outlines the steps to assess the ability of a newly synthesized PROTAC to induce the degradation of its target protein and affect cell viability in a cancer cell line.
Materials:
-
Cancer cell line expressing the protein of interest (e.g., MOLT-4)[10]
-
Cell culture medium (e.g., RPMI-1640), fetal bovine serum (FBS), and penicillin-streptomycin
-
Synthesized PROTAC, dissolved in DMSO to create a stock solution (e.g., 10 mM)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Multi-well plates (6-well for Western Blot, 96-well for viability)
Procedure:
-
Cell Culture and Treatment:
-
Culture the cancer cells in appropriate medium until they reach 70-80% confluency.
-
Seed the cells into 6-well plates for Western blot analysis and 96-well plates for viability assays. Allow the cells to adhere overnight.
-
Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for different time points (e.g., 4, 8, 16, 24 hours). Include a DMSO-treated vehicle control.
-
-
Western Blot Analysis for Protein Degradation:
-
After treatment, wash the cells in the 6-well plates with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody for the target protein and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
-
Cell Viability Assay:
-
After the desired treatment period (e.g., 72 hours), add the cell viability reagent to the 96-well plates according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the cell viability as a percentage relative to the DMSO-treated control cells and determine the IC50 value.
-
-
Mechanism Validation (Optional):
-
To confirm that protein degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC. The degradation of the target protein should be rescued in the presence of the proteasome inhibitor.[10]
-
References
- 2. benchchem.com [benchchem.com]
- 3. targetmol.cn [targetmol.cn]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound hydrochloride [myskinrecipes.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for (S,R,S)-Ahpc-peg3-NH2 in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to (S,R,S)-Ahpc-peg3-NH2 in PROTAC Technology
This compound is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][][4][5] It is a heterobifunctional molecule composed of a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 3-unit polyethylene (B3416737) glycol (PEG) linker that terminates in a primary amine (-NH2) group.[1][2][] This terminal amine serves as a versatile chemical handle for conjugating a ligand, or "warhead," that specifically binds to a protein of interest (POI). The resulting PROTAC molecule acts as a molecular bridge, recruiting the VHL E3 ligase to the POI, leading to the ubiquitination and subsequent degradation of the POI by the cell's proteasome machinery.[6][7][8]
The rational design and evaluation of a PROTAC requires a systematic series of biochemical and cellular assays to confirm its mechanism of action. This document provides detailed protocols for the key assays used to characterize a PROTAC synthesized using this compound, herein referred to as "PROTAC-X," which targets a hypothetical Protein of Interest (POI).
Signaling Pathway of PROTAC-X
PROTAC-X operates by hijacking the ubiquitin-proteasome system. It first forms a ternary complex with the POI and the VHL E3 ligase.[6][8] This proximity induces the VHL E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[6][7]
Caption: PROTAC-X mediated protein degradation pathway.
Key Biochemical Assays and Protocols
The successful development of a PROTAC requires rigorous validation at each step of its mechanism of action. The three key assays are:
-
Ternary Complex Formation Assay: To confirm the PROTAC-induced interaction between the POI and the E3 ligase.
-
In Vitro Ubiquitination Assay: To demonstrate that the ternary complex is functional and leads to the ubiquitination of the POI.
-
Protein Degradation Assay: To quantify the reduction of POI levels in a cellular context.
Ternary Complex Formation Assay (NanoBRET™)
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method used to measure protein-protein interactions in live cells.[9][10][11] It provides quantitative data on the formation of the POI::PROTAC-X::VHL ternary complex.
Experimental Workflow: Ternary Complex Formation Assay
Caption: Step-by-step experimental workflow for the NanoBRET™ assay.
Protocol: NanoBRET™ Ternary Complex Assay
Materials:
-
HEK293 cells
-
Opti-MEM™ I Reduced Serum Medium
-
Expression plasmids: NanoLuc®-POI (donor) and HaloTag®-VHL (acceptor)
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
PROTAC-X stock solution (in DMSO)
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
White, 96-well assay plates
-
Luminometer with 460 nm and >610 nm filters
Methodology:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the assay.
-
Transfection: Co-transfect the cells with NanoLuc®-POI and HaloTag®-VHL expression vectors. A 1:10 donor-to-acceptor plasmid ratio is a good starting point to minimize donor overexpression.[9]
-
Incubation: Incubate the transfected cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of PROTAC-X in Opti-MEM™. Add the dilutions to the cells and incubate for 2-4 hours. Include a vehicle-only (DMSO) control.
-
Reagent Addition: Prepare the NanoBRET™ detection reagent by diluting the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate in Opti-MEM™ according to the manufacturer's protocol. Add this reagent to each well.
-
Signal Measurement: Incubate the plate at room temperature for 10-15 minutes. Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.[9]
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Signal / Donor Signal). Plot the ratio against the log of the PROTAC-X concentration and fit the data to a dose-response curve to determine the EC50 (the concentration of PROTAC-X that gives half-maximal ternary complex formation).
Illustrative Data: Ternary Complex Formation
| Parameter | Value |
| EC50 | 50 nM |
| Bmax (mBU) | 250 |
| Assay Window | 15-fold |
In Vitro Ubiquitination Assay
This assay directly measures the ability of PROTAC-X to facilitate the ubiquitination of the POI in a reconstituted system.[6] The level of ubiquitination is often detected by Western blot, looking for higher molecular weight bands corresponding to the POI conjugated with ubiquitin.
Experimental Workflow: In Vitro Ubiquitination
Caption: Workflow for in vitro ubiquitination of a target protein.
Protocol: In Vitro Ubiquitination Assay
Materials:
-
Recombinant human E1 activating enzyme (UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant VHL-ElonginB-ElonginC (VBC) complex
-
Recombinant POI
-
Human recombinant ubiquitin
-
ATP solution
-
Ubiquitination reaction buffer
-
PROTAC-X stock solution (in DMSO)
-
Laemmli sample buffer
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the POI
Methodology:
-
Reaction Setup: On ice, prepare a master mix containing E1, E2, VBC complex, POI, ubiquitin, and ATP in the ubiquitination reaction buffer. Aliquot the master mix into microcentrifuge tubes.
-
Add PROTAC: Add varying concentrations of PROTAC-X to the reaction tubes. Include a no-PROTAC control and a no-E3 ligase control.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for ubiquitination to occur.
-
Quench Reaction: Stop the reaction by adding 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Western Blot: Separate the reaction products on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the POI. This will detect both the unmodified POI and the higher molecular weight, polyubiquitinated forms.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands. The appearance of a smear or ladder of high molecular weight bands in the presence of PROTAC-X indicates successful ubiquitination.
Illustrative Data: In Vitro Ubiquitination
| PROTAC-X Conc. | Ubiquitinated POI Signal |
| 0 nM (Vehicle) | Baseline |
| 10 nM | + |
| 100 nM | +++ |
| 1 µM | +++ |
| No VHL E3 Ligase | No Signal |
Protein Degradation Assay (Western Blot)
The definitive test for a PROTAC's efficacy is its ability to induce the degradation of the target protein within cells. Western blotting is a standard and reliable method to quantify the reduction in POI levels.[7][8]
Experimental Workflow: Protein Degradation Assay
Caption: Workflow for Western blot analysis of protein degradation.
Protocol: Western Blot for Protein Degradation
Materials:
-
Cell line expressing the POI
-
Cell culture reagents
-
PROTAC-X stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a range of PROTAC-X concentrations for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.[7]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[7]
-
SDS-PAGE and Transfer: Normalize the protein amounts, prepare samples with Laemmli buffer, and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the POI and a loading control overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Visualize the bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the log of the PROTAC-X concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[7]
Illustrative Data: Protein Degradation
| Parameter | Value (at 16 hours) |
| DC50 | 25 nM |
| Dmax | >90% |
| Hook Effect | Observed at >1 µM |
Conclusion
This compound is an effective VHL ligand-linker conjugate for the synthesis of potent PROTACs. A systematic approach using biochemical and cellular assays is crucial for the characterization of any new PROTAC molecule. The protocols provided here for ternary complex formation, in vitro ubiquitination, and cellular protein degradation offer a robust framework for researchers to validate the mechanism of action and determine the efficacy of their PROTACs, thereby accelerating the drug discovery and development process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. bmglabtech.com [bmglabtech.com]
in vitro and in vivo applications of VHL-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro and in vivo applications of von Hippel-Lindau (VHL)-based Proteolysis Targeting Chimeras (PROTACs). This document includes detailed experimental protocols for key assays, a summary of quantitative data for representative VHL-based PROTACs, and visualizations of the underlying signaling pathway and experimental workflows.
Introduction
PROteolysis TArgeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from cells.[1] They function by coopting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][2] VHL-based PROTACs, a prominent class of these degraders, utilize a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] This brings the target protein into close proximity with the E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4][5] This technology offers a powerful alternative to traditional inhibitors, as it leads to the physical removal of the target protein rather than just blocking its activity.[1][6]
Mechanism of Action of VHL-Based PROTACs
VHL-based PROTACs mediate the degradation of a target protein through a catalytic mechanism. The PROTAC molecule simultaneously binds to the protein of interest (POI) and the VHL E3 ligase, forming a ternary complex.[7][8] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[4] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.[1][7]
I. In Vitro Applications and Protocols
In vitro assays are fundamental for characterizing the efficacy and mechanism of action of VHL-based PROTACs. Key experiments include quantifying protein degradation, confirming the formation of the ternary complex, and assessing downstream cellular effects.
Quantitative Data Summary
The following tables summarize the in vitro degradation performance of several VHL-based PROTACs against various protein targets. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of degradation observed.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | BRD4 | HeLa | 25 | >90 | [9] |
| NR-11c | p38α | MDA-MB-231 | 100-1000 | >80 | [6] |
| Compound 139 | BRD4 | PC3 | 3.3 | 97 | [2] |
| Compound 139 | BRD4 | EOL-1 | 0.87 | 96 | [2] |
| GP262 | p110α | MDA-MB-231 | 227.4 | 71.3 | [10] |
| GP262 | p110γ | MDA-MB-231 | 42.23 | 88.6 | [10] |
| GP262 | mTOR | MDA-MB-231 | 45.4 | 74.9 | [10] |
| LC-2 | KRAS G12C | NCI-H358 | 100 | >90 | [11] |
| JPS016 | HDAC1 | HCT116 | 550 | >80 | [12] |
| JPS016 | HDAC3 | HCT116 | 530 | >80 | [12] |
Experimental Protocols
This protocol details the steps for quantifying the degradation of a target protein in cultured cells following treatment with a VHL-based PROTAC.[1][7]
Materials:
-
Cell line expressing the protein of interest (e.g., MDA-MB-231, HeLa)[7]
-
VHL-based PROTAC (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.[7]
-
Lyse the cells in 100-200 µL of ice-cold lysis buffer.[7]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[7]
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[7]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and boil at 95°C for 5-10 minutes.[7]
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[7]
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody for the target protein and loading control overnight at 4°C.[1]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the signal using an imaging system.[7]
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1]
-
This protocol is designed to demonstrate the formation of the ternary complex (POI-PROTAC-VHL) in cells.[8]
Materials:
-
MCF-7 cells (or other suitable cell line)
-
VHL-based PROTAC
-
MG132 (proteasome inhibitor)
-
Non-denaturing lysis buffer
-
Anti-VHL antibody and corresponding IgG control
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Primary antibodies for the POI and VHL
Procedure:
-
Cell Treatment and Lysis:
-
Immunoprecipitation:
-
Washing and Elution:
-
Western Blot Analysis:
II. In Vivo Applications and Protocols
In vivo studies are crucial for evaluating the therapeutic potential of VHL-based PROTACs, including their pharmacokinetic properties, efficacy in disease models, and potential toxicities. A significant challenge for VHL-based PROTACs has been achieving oral bioavailability, with many current clinical candidates administered intravenously.[13]
Quantitative Data Summary
The following table provides examples of in vivo efficacy for VHL-based PROTACs in xenograft models.
| PROTAC | Target | Animal Model | Dosing Regimen | Outcome | Reference |
| KRAS G12D degrader | KRAS G12D | Xenograft mouse models | Not specified | Significant tumor growth inhibition | [2] |
| NR-11c | p38α | Mammary tumor xenograft | Local administration | p38α degradation in tumors | [6] |
| GP262 | PI3K/mTOR | Triple-negative breast cancer xenograft | 15 mg/kg, intraperitoneal | >70% tumor growth inhibition | [10] |
Experimental Protocol
This protocol outlines a general procedure for assessing the in vivo efficacy of a VHL-based PROTAC in a subcutaneous tumor xenograft model.[14][15]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID, NSG), 6-8 weeks old[14]
-
VHL-based PROTAC formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Materials for tissue collection and processing
Procedure:
-
Animal Handling and Tumor Implantation:
-
Tumor Growth Monitoring and Treatment Initiation:
-
PROTAC Administration and Monitoring:
-
Administer the PROTAC or vehicle control according to the planned dosing regimen (e.g., intraperitoneally, intravenously, or locally).
-
Continue to monitor tumor volume and body weight throughout the study.[10]
-
-
Endpoint and Tissue Analysis:
Conclusion
VHL-based PROTACs represent a powerful and versatile therapeutic modality with broad applications in research and drug development. The protocols and data presented in these application notes provide a framework for the successful design, characterization, and in vivo evaluation of this promising class of targeted protein degraders. As research in this field continues to advance, further optimization of PROTAC properties, such as oral bioavailability, and the exploration of new E3 ligases will undoubtedly expand their therapeutic potential.[3][13]
References
- 1. benchchem.com [benchchem.com]
- 2. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lifesensors.com [lifesensors.com]
- 12. researchgate.net [researchgate.net]
- 13. icr.ac.uk [icr.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
Troubleshooting & Optimization
improving the solubility of (S,R,S)-Ahpc-peg3-NH2 conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with (S,R,S)-Ahpc-peg3-NH2 conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is a synthetic molecule used in the development of Proteolysis Targeting Chimeras (PROTACs). It is an E3 ligase ligand-linker conjugate, incorporating a ligand for the von Hippel-Lindau (VHL) E3 ligase and a 3-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group for conjugation.[1] PROTACs are bifunctional molecules that induce the degradation of specific target proteins.[2] The aqueous solubility of this compound and its subsequent conjugates is critical for their biological activity. Poor solubility can lead to aggregation, reduced cell permeability, and low bioavailability, ultimately diminishing the therapeutic efficacy of the final PROTAC molecule.[3][4]
Q2: What are the general solubility characteristics of this compound?
A2: The this compound molecule is typically supplied as a hydrochloride salt, which enhances its aqueous solubility. The inclusion of a hydrophilic PEG3 linker is also intended to improve its solubility profile.[5][] However, like many PROTAC building blocks, it can still exhibit limited solubility in aqueous buffers due to the hydrophobic nature of the VHL ligand. It is highly soluble in organic solvents like DMSO.[1]
Q3: How does conjugation to a target ligand affect the solubility of the final PROTAC?
A3: The final conjugate's solubility will be a composite of the properties of this compound, the linker, and the target protein ligand. If the target ligand is hydrophobic, the resulting PROTAC is likely to have poor aqueous solubility.[7] The overall size and lipophilicity of PROTACs often place them "beyond the rule of five," making solubility a common challenge in their development.[8]
Q4: What is the "hook effect" and how does solubility play a role?
A4: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in target protein degradation.[9] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC + target or PROTAC + E3 ligase) rather than the productive ternary complex (target + PROTAC + E3 ligase). Poor solubility can exacerbate this issue, as high local concentrations of precipitated or aggregated PROTAC can lead to non-productive interactions and make it difficult to determine the true effective concentration.[5][10]
Troubleshooting Guides
Issue 1: The this compound conjugate precipitates when diluted from a DMSO stock into an aqueous buffer (e.g., PBS).
-
Possible Cause: The concentration of the conjugate in the aqueous buffer exceeds its solubility limit. This "salting out" effect is common when a concentrated organic solution is rapidly diluted into an aqueous medium.[11]
-
Troubleshooting Steps:
-
Reduce Final Concentration: Determine the maximum tolerated final concentration in your assay buffer through a solubility test (see Protocol 1).
-
Optimize Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, add the aqueous buffer to the DMSO stock dropwise while vortexing. This gradual change in solvent polarity can help keep the compound in solution.[12]
-
Use a Co-solvent System: For in vitro assays, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid artifacts.[13] For in vivo formulations, consider a co-solvent system such as DMSO/PEG300/Tween 80/Saline.[14]
-
Gentle Heating and Sonication: Warming the solution to 37°C and brief sonication can help dissolve small amounts of precipitate. However, be cautious about the thermal stability of your conjugate.[11][13]
-
Issue 2: The conjugate shows low or inconsistent activity in cell-based assays.
-
Possible Cause: Poor solubility is leading to low intracellular concentration of the active compound. The actual concentration of the dissolved, active conjugate in the cell culture medium may be much lower than the nominal concentration.[3]
-
Troubleshooting Steps:
-
Verify Solubility in Media: Check for any visible precipitation of the conjugate in your cell culture medium at the tested concentrations.
-
Enhance Formulation: Prepare the conjugate in a formulation that improves its solubility and stability in the assay medium. Amorphous solid dispersions (ASDs) with polymers like HPMCAS can be an effective strategy to maintain a supersaturated state.[4]
-
Assess Cell Permeability: Poor solubility is often linked to poor cell permeability.[15] If solubility improvements do not rescue activity, consider modifying the linker or ligands to improve the overall physicochemical properties of the conjugate.[3]
-
Quantitative Data Summary
Specific aqueous solubility data for this compound conjugates is not widely published and is highly dependent on the conjugated ligand. However, the following table provides some reference data.
| Compound/Conjugate | Solvent/Medium | Solubility | Source |
| This compound hydrochloride | DMSO | 45 mg/mL (68.57 mM) | [1] |
| Generic VHL-based PROTAC (ARCC-4) | 0.05 M Phosphate Buffer (pH 6.8) | 16.3 ± 7.0 ng/mL | [16] |
| Generic VHL-based PROTAC | PBS (pH 6.5) | 6.8 µM | [17] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment of an this compound Conjugate
This protocol provides a general method to determine the kinetic solubility of a conjugate in an aqueous buffer, which is crucial for preparing solutions for in vitro assays.
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of the conjugate in 100% DMSO (e.g., 10-20 mM). Ensure the compound is fully dissolved. Gentle warming (37°C) and sonication can be used if necessary.[13]
-
-
Serial Dilution:
-
In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
-
Addition to Aqueous Buffer:
-
Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing your desired aqueous buffer (e.g., 198 µL of PBS, pH 7.4). This will result in a final DMSO concentration of 1%.
-
-
Equilibration:
-
Seal the plate and shake at room temperature for 1-2 hours to allow the solution to reach equilibrium.
-
-
Analysis of Precipitation:
-
Measure the turbidity of each well using a plate reader (nephelometry) or visually inspect for precipitation. The highest concentration that remains clear is the approximate kinetic solubility.
-
-
(Optional) Quantitative Analysis:
-
For a more precise measurement, centrifuge the plate to pellet any precipitate.
-
Carefully transfer the supernatant to a new plate.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV, and compare it to a standard curve.
-
Visualizations
Caption: A troubleshooting workflow for addressing solubility issues with this compound conjugates.
Caption: An experimental workflow for determining the kinetic solubility of this compound conjugates.
References
- 1. targetmol.cn [targetmol.cn]
- 2. biocompare.com [biocompare.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 7. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA | PROTACs | 2417370-48-8 | Invivochem [invivochem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: (S,R,S)-Ahpc-peg3-NH2 in PROTAC Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using (S,R,S)-Ahpc-peg3-NH2 in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of PROTACs when using this compound.
Issue 1: Low or No Yield of the Final PROTAC Product
Possible Cause 1: Inefficient Amide Coupling Reaction
The formation of an amide bond between the terminal amine of this compound and a carboxylic acid on the target protein ligand is a critical step. Inefficiency in this reaction is a common reason for low product yield.
-
Solution:
-
Optimize Coupling Reagents: Ensure the use of fresh, high-quality coupling reagents. Common choices include HATU, HBTU/HOBt, or EDC with NHS.[1][2] For instance, a protocol might involve using 1.2 equivalents of HATU.[2]
-
Base Addition: The presence of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is often crucial to neutralize the hydrochloride salt of the amine and to facilitate the reaction.[1][2] Typically, 3.0 equivalents of DIPEA are used.[2]
-
Reaction Solvent: Use anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prevent hydrolysis of activated intermediates.[1][3]
-
Reaction Time and Temperature: Amide coupling reactions are typically stirred at room temperature. The reaction progress should be monitored by LC-MS, and the reaction time can range from 4 to 12 hours or overnight.[1][2]
-
Possible Cause 2: Degradation of this compound
Like many complex reagents, this compound can degrade if not stored or handled properly.
-
Solution:
-
Proper Storage: This reagent should be stored at 2-8°C or for longer-term storage, at -20°C for at least 6 months.[4] It is important to avoid repeated freeze-thaw cycles.[4]
-
Handling: When preparing for a reaction, allow the reagent to warm to room temperature before opening the vial to prevent condensation of moisture. Use in an inert atmosphere (nitrogen or argon) is recommended.[1]
-
Possible Cause 3: Issues with the Starting Materials
The purity and integrity of both the this compound and the target protein ligand-acid are paramount.
-
Solution:
-
Verify Purity: Confirm the purity of your starting materials using techniques like NMR or LC-MS before starting the synthesis.
-
Check for Hydrochloride Salt: this compound is often supplied as a hydrochloride salt.[5] Ensure that a sufficient amount of base is added to the reaction to neutralize the salt and free the amine for reaction.
-
Possible Cause 4: Suboptimal Reaction Workup and Purification
The desired PROTAC product may be lost during the extraction and purification steps.
-
Solution:
-
Aqueous Workup: During the workup, washing the organic layer with solutions like saturated sodium bicarbonate and brine can help remove unreacted starting materials and coupling reagents.[3]
-
Purification Method: Purification of the final PROTAC is typically achieved by preparative reverse-phase HPLC.[1] The selection of the appropriate column and gradient is crucial for good separation.
-
A summary of troubleshooting strategies for low product yield is presented in the table below.
| Potential Problem | Recommended Solution | Key Parameters to Check |
| Inefficient Coupling | Optimize coupling reagents (e.g., HATU, EDC/NHS), add a suitable base (e.g., DIPEA), and use an anhydrous solvent (e.g., DMF).[1][2][3] | Reagent quality, stoichiometry, reaction pH, solvent purity. |
| Reagent Degradation | Store this compound at recommended temperatures (2-8°C or -20°C) and handle under an inert atmosphere.[4] | Storage conditions, handling procedures. |
| Starting Material Issues | Verify the purity of all reactants by NMR or LC-MS. Ensure neutralization of the hydrochloride salt if present.[5] | Purity of starting materials, presence of salt form. |
| Poor Workup/Purification | Perform appropriate aqueous washes and optimize the preparative HPLC purification method.[1][3] | Extraction efficiency, HPLC column and gradient selection. |
Issue 2: Complex Mixture of Products or Presence of Significant Impurities
Possible Cause 1: Side Reactions
Side reactions can occur, leading to a complex mixture of products.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the amine-PEG-Boc component (e.g., 1.1 equivalents) during the initial coupling if a Boc-protected intermediate is used.[2] For the final coupling, use a 1:1 stoichiometry of the amine and the carboxylic acid.[1]
-
Monitor Reaction Closely: Use LC-MS to monitor the reaction progress and stop the reaction once the starting material is consumed to minimize the formation of byproducts.[1]
-
Possible Cause 2: Incomplete Deprotection (if applicable)
If a protected form of the amine linker is used (e.g., Boc-protected), incomplete deprotection will result in a failure to couple with the second component of the PROTAC.
-
Solution:
-
Ensure Complete Deprotection: When using a Boc-protected amine, deprotection is typically achieved with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[2] Monitor the deprotection step by LC-MS to ensure complete removal of the Boc group.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in PROTAC synthesis?
A1: this compound is a pre-synthesized chemical building block used in the creation of PROTACs.[6] It consists of three parts:
-
(S,R,S)-Ahpc: A high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1]
-
peg3: A three-unit polyethylene (B3416737) glycol (PEG) linker, which enhances the solubility and provides flexibility to the final PROTAC molecule.[6]
-
-NH2: A terminal primary amine group that serves as a reactive handle for conjugation to a carboxylic acid group on a target protein ligand via an amide bond.[4]
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound at 2-8°C for short-term storage and at -20°C for long-term storage (stable for at least 6 months).[4] Some suppliers recommend ambient storage for the hydrochloride salt form. Always refer to the supplier's datasheet for specific storage instructions.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final PROTAC?
A3:
-
Reaction Monitoring: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most common and effective method to monitor the progress of the coupling reaction.[1]
-
Final Product Characterization: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm the identity and purity of the final PROTAC product.[1] Purity is often finally confirmed by analytical HPLC.
Q4: Can I use other coupling reagents besides HATU?
A4: Yes, other standard peptide coupling reagents can be used. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with NHS (N-hydroxysuccinimide) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with HOBt (Hydroxybenzotriazole) are common alternatives to HATU.[1] The optimal choice may depend on the specific substrate.
Experimental Protocols
Detailed Protocol: Amide Coupling of a Carboxylic Acid-Functionalized Ligand to this compound
This protocol describes a general procedure for the final coupling step in a PROTAC synthesis.
Materials:
-
This compound (hydrochloride salt)
-
Target protein ligand with a terminal carboxylic acid
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Reaction vessel, magnetic stirrer, and an inert atmosphere (nitrogen or argon)
-
LC-MS for reaction monitoring
-
Preparative HPLC for purification
Procedure:
-
Preparation:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve the target protein ligand-carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
-
Activation and Coupling:
-
To the solution of the target protein ligand-carboxylic acid, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the solution of this compound to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature.
-
-
Monitoring:
-
Monitor the reaction progress periodically (e.g., every 1-2 hours) by LC-MS until the starting material is consumed (typically 4-12 hours).
-
-
Workup:
-
Once the reaction is complete, quench the reaction with a small amount of water.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final product using HRMS and NMR.
-
Visualizations
Caption: A typical workflow for PROTAC synthesis using this compound.
Caption: A decision tree for troubleshooting common issues in PROTAC synthesis.
Caption: Diagram of a PROTAC synthesized with the (S,R,S)-Ahpc-peg3 linker.
References
Technical Support Center: Optimizing PROTAC Cell Permeability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to PROTAC cell permeability during your experiments.
Frequently Asked Questions (FAQs)
Q1: My PROTAC shows potent biochemical binding but weak or no degradation activity in cells. Could this be a permeability issue?
A: Yes, this is a common challenge. A significant discrepancy between in vitro binding affinity and cellular degradation efficacy often points to poor cell permeability.[1] PROTACs are large molecules, frequently exceeding the parameters of Lipinski's "Rule of Five" (Ro5), which can hinder their ability to cross the cell membrane and reach their intracellular targets.[1][2][3] Without sufficient intracellular concentration, even a biochemically potent PROTAC will fail to induce effective protein degradation.[1][4]
Q2: What are the critical physicochemical properties of a PROTAC that govern its cell permeability?
A: For PROTACs, which are "beyond Rule of Five" (bRo5) compounds, several factors are crucial:
-
Molecular Weight (MW): While high MW is inherent to PROTACs (often >800 Da), minimizing it where possible can be beneficial.[1][2][3]
-
Lipophilicity (e.g., AlogP): A balance is essential. While increased lipophilicity can improve membrane partitioning, excessively high values (e.g., ALogP > 5) can lead to poor solubility and membrane retention, ultimately reducing permeability.[5][6]
-
Polar Surface Area (PSA): High PSA is a major hurdle for passive diffusion. Strategies to reduce the exposed polarity are key.[7][8]
-
Hydrogen Bond Donors (HBDs): A high number of HBDs negatively impacts permeability.[2][9]
-
Rotatable Bonds: A large number of rotatable bonds can be unfavorable. Introducing some rigidity into the linker can be advantageous.[3][7][10]
-
Intramolecular Hydrogen Bonding (IMHB): The ability to form intramolecular hydrogen bonds can shield polar groups and promote a more compact, "chameleon-like" conformation that is more conducive to membrane passage.[10][11][12]
Q3: What is the "hook effect" and how does it relate to PROTAC concentration and permeability?
A: The "hook effect" describes the phenomenon where the degradation of a target protein decreases at high PROTAC concentrations.[7][12] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex required for degradation.[12] While not directly a measure of permeability, it's a crucial concept to understand when interpreting cellular activity data. An apparent lack of activity at high concentrations might be misinterpreted as a permeability issue when it is, in fact, the hook effect.
Troubleshooting Guides
Problem: Low or Inconsistent Target Degradation in Cellular Assays
If you suspect poor cell permeability is the cause of low or inconsistent degradation, follow these troubleshooting steps:
Step 1: Confirm Target Engagement in Cells
-
Action: Use a cellular target engagement assay, such as the NanoBRET™ assay, to confirm that the PROTAC can bind to its intended target and the E3 ligase in a cellular environment.[4]
-
Rationale: This helps to distinguish between a failure to enter the cell and a failure to form the necessary ternary complex once inside.
Step 2: Experimentally Measure Permeability
-
Action: Quantify the permeability of your PROTAC using in vitro assays.
-
Rationale: This provides direct evidence of the PROTAC's ability to cross a membrane barrier.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay for assessing passive diffusion.[3][9][13] It is a good first-pass screen.
-
Caco-2 Permeability Assay: This assay uses a monolayer of human intestinal cells and can provide insights into both passive and active transport mechanisms, including efflux.[3][14]
-
Step 3: Structurally Modify the PROTAC to Enhance Permeability
-
Action: Based on your findings, rationally design and synthesize new PROTAC analogs with improved physicochemical properties.
-
Rationale: Systematic structural modifications are a key strategy for overcoming permeability barriers.
-
Linker Optimization:
-
Composition: Replace flexible, polar linkers like PEG with more rigid, lipophilic alkyl or phenyl linkers.[1][7][11]
-
Rigidity: Incorporate cyclic moieties such as piperazine (B1678402) or piperidine (B6355638) to improve rigidity and solubility.[1][3]
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the hydrogen bond donor count and improve permeability.[5][15]
-
-
Introduce Intramolecular Hydrogen Bonds: Design the PROTAC to adopt a folded conformation in nonpolar environments, effectively "hiding" its polar groups.[11][12]
-
Prodrug Strategy: Mask polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active PROTAC.[3][11]
-
Step 4: Consider Formulation Strategies
-
Action: For PROTACs with persistent permeability or solubility issues, explore advanced formulation approaches.
-
Rationale: Drug delivery systems can improve the bioavailability of challenging compounds.[16][17]
Data Summary Tables
Table 1: Physicochemical Properties Influencing PROTAC Permeability
| Property | General Observation for "Beyond Rule of 5" PROTACs | Optimization Strategy |
| Molecular Weight (MW) | Typically > 800 Da | Use smaller E3 ligands (e.g., CRBN-based over VHL-based).[11] |
| Lipophilicity (AlogP) | Optimal range suggested to be 3-5[5] | Modulate linker and ligand lipophilicity. |
| Polar Surface Area (PSA) | Often high due to multiple polar groups | Reduce HBDs/HBAs; promote intramolecular hydrogen bonding.[10] |
| Hydrogen Bond Donors (HBDs) | High number is detrimental to permeability | Replace amides with esters or other non-HBD linkers.[5][9] |
| Rotatable Bonds | High number can lead to entropic penalty | Introduce cyclic elements into the linker to increase rigidity.[7] |
Table 2: Comparison of Permeability Assays
| Assay | Principle | Throughput | Information Provided | Key Considerations |
| PAMPA | Passive diffusion across an artificial lipid membrane.[3][13] | High | Intrinsic passive permeability (Pe). | Does not account for active transport or efflux.[3] May not be suitable for all PROTACs.[14] |
| Caco-2 | Transcellular transport across a monolayer of Caco-2 cells.[3] | Medium | Apparent permeability (Papp), efflux ratio (active transport). | Low PROTAC recovery can be an issue; assay conditions may need optimization (e.g., adding BSA).[14] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general methodology for assessing the passive permeability of a PROTAC.
1. Materials:
- PAMPA plate (e.g., 96-well format with a lipid-coated filter)
- Acceptor and donor plates
- Phosphate-buffered saline (PBS), pH 7.4
- PROTAC stock solution (e.g., 10 mM in DMSO)
- UV-Vis plate reader or LC-MS/MS system
2. Procedure:
- Prepare the donor solution by diluting the PROTAC stock solution in PBS to the desired final concentration (e.g., 100 µM).
- Add fresh PBS to the wells of the acceptor plate.
- Place the PAMPA filter plate onto the acceptor plate, ensuring the lipid-coated filters are in contact with the acceptor solution.
- Carefully add the donor solution containing the PROTAC to the filter wells.
- Incubate the assembled plate system at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
- After incubation, carefully separate the plates.
- Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
3. Data Analysis:
- Calculate the permeability coefficient (Pe) using the appropriate formula, which takes into account the concentrations in the donor and acceptor compartments, the incubation time, and the surface area of the filter.
Protocol 2: Caco-2 Permeability Assay
This protocol outlines the steps for evaluating PROTAC permeability and efflux using a Caco-2 cell monolayer.
1. Materials:
- Caco-2 cells
- Transwell® inserts (e.g., 24-well format)
- Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
- Hanks' Balanced Salt Solution (HBSS)
- PROTAC stock solution
- Lucifer yellow (for monolayer integrity check)
- LC-MS/MS system
2. Procedure:
- Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
- Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer yellow.
- For the apical-to-basolateral (A→B) permeability assessment, add the PROTAC solution in HBSS to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
- For the basolateral-to-apical (B→A) permeability assessment, add the PROTAC solution to the basolateral chamber and fresh HBSS to the apical chamber.
- Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
- At the end of the incubation, take samples from both the donor and receiver chambers.
- Analyze the concentration of the PROTAC in all samples by LC-MS/MS.
3. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.
- Calculate the efflux ratio (ER) by dividing the Papp (B→A) by the Papp (A→B). An ER > 2 suggests that the PROTAC is a substrate for active efflux transporters.
Visualizations
Caption: Troubleshooting workflow for low PROTAC cellular activity.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 8. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. diva-portal.org [diva-portal.org]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
- 16. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of (S,R,S)-Ahpc-peg3-NH2 Conjugates
Welcome to the technical support center for the synthesis of (S,R,S)-Ahpc-peg3-NH2 and related conjugates. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and characterization of these complex molecules. The precise stereochemistry of the (S,R,S)-Ahpc moiety is critical for its function as a VHL E3 ligase ligand in technologies like PROTACs, making stereochemical integrity a primary concern throughout the synthesis.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stereochemistry so important?
This compound is a key building block used in the development of Proteolysis-Targeting Chimeras (PROTACs). It consists of three parts:
-
(S,R,S)-Ahpc: A ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The specific (S,R,S) configuration is essential for high-affinity binding and subsequent recruitment of the E3 ligase to the target protein.
-
peg3: A flexible 3-unit polyethylene (B3416737) glycol linker that connects the VHL ligand to a ligand for a target protein. The linker's length and composition are critical for enabling the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).[3][4]
-
-NH2: A terminal amine group that serves as a reactive handle for conjugation to the target protein ligand.
Maintaining the precise (S,R,S) stereochemistry is paramount because even minor changes, such as the inversion of a single stereocenter (epimerization), can drastically reduce or eliminate the molecule's biological activity by disrupting the fit into the VHL binding pocket.[5][6]
Q2: What is the primary cause of diastereomeric impurities during synthesis?
The most common cause of stereochemical impurity is epimerization at the α-carbon of the amino acid (the 'S' in Ahpc) during the amide bond formation (coupling) step.[5][6] This occurs when the carboxylic acid is activated for coupling, which can lead to the formation of an oxazolone (B7731731) intermediate. This intermediate is susceptible to deprotonation and reprotonation, which can scramble the stereocenter.[5]
Q3: Which factors increase the risk of epimerization?
Several factors can increase the rate of epimerization:
-
Coupling Reagents: Carbodiimides like EDC are known to cause more epimerization than other reagents.[7]
-
Base: The presence and strength of the base used during coupling can facilitate the proton abstraction that leads to epimerization.[5]
-
Temperature: Higher reaction temperatures increase the rate of epimerization. Reactions should ideally be conducted at low temperatures.[7]
-
Solvent: Polar solvents may facilitate epimerization.[5]
-
Steric Hindrance: Sterically hindered amino acids are more prone to this side reaction.[7]
Q4: What are the recommended analytical methods for assessing purity and homogeneity?
A combination of analytical techniques is necessary:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for purifying peptides and related molecules and assessing purity.[8][9] Chiral HPLC may be necessary to separate and quantify diastereomers if they are not resolved on a standard C18 column.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify any byproducts.[10]
-
Nuclear Magnetic Resonance (NMR): To confirm the overall structure and, in some cases, provide information about the stereochemical environment of specific protons.
Troubleshooting Guide
Problem 1: Low Purity of Crude Product - Multiple Peaks on HPLC
| Possible Cause | Recommended Solution & Rationale |
| Epimerization during Coupling | Solution: Switch to a coupling reagent known to suppress epimerization, such as HATU or HCTU, in combination with a non-nucleophilic base like DIPEA. Perform the reaction at a low temperature (e.g., 0 °C) to minimize the rate of the side reaction.[5][7] |
| Incomplete Deprotection | Solution: Ensure sufficient reaction time and appropriate scavenger cocktails for deprotection steps (e.g., TFA with TIS and water for Boc groups). Analyze a small aliquot by LC-MS to confirm the complete removal of protecting groups before proceeding. |
| Side Reactions with PEG Linker | Solution: PEG linkers can be sensitive to strongly acidic or basic conditions.[10] If degradation is suspected, consider milder deprotection strategies or purify the intermediate components before the final coupling step. |
| Residual Coupling Reagents | Solution: Perform an aqueous workup after the coupling reaction to remove water-soluble reagents (like urea (B33335) byproducts from carbodiimides) before purification by RP-HPLC. |
Problem 2: Low Yield of Final Conjugate
| Possible Cause | Recommended Solution & Rationale |
| Inefficient Coupling Reaction | Solution: Increase the equivalents of the coupling reagent and base (typically 1.5-2.0 equivalents relative to the carboxylic acid). Ensure all reagents are anhydrous, as water can quench the activated species. Monitor the reaction by TLC or LC-MS for completion. |
| Product Loss During Workup | Solution: The PEG linker imparts significant water solubility. Avoid extensive aqueous extractions where the product might be lost to the aqueous phase. A direct purification by RP-HPLC after solvent evaporation is often preferable. |
| Poor Recovery from HPLC | Solution: Optimize the HPLC gradient to ensure the peak is sharp and well-resolved. Ensure the collected fractions are immediately neutralized if acidic mobile phases are used, especially if the molecule has acid-labile groups.[10] Lyophilize the fractions promptly to avoid degradation in solution. |
Problem 3: Difficulty Separating Diastereomers by HPLC
| Possible Cause | Recommended Solution & Rationale |
| Co-elution on Standard RP Columns | Solution 1: Modify the mobile phase. Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) or a different ion-pairing agent (e.g., perchloric acid instead of TFA). Solution 2: Use a different stationary phase. A phenyl-hexyl or biphenyl (B1667301) column may offer different selectivity. Solution 3: Employ a chiral HPLC column designed for separating stereoisomers. This is the most definitive method but requires specialized columns. |
| Broad, Tailing Peaks | Solution: This can be due to interactions with the column or poor solubility. Try adjusting the pH of the mobile phase or increasing the column temperature (e.g., to 40 °C) to improve peak shape. Ensure the sample is fully dissolved in the injection solvent. |
Experimental Protocols
Protocol: Amide Coupling of (S,R,S)-Ahpc Moiety to PEG Linker
This protocol describes a general procedure for the solution-phase coupling of an N-protected (S,R,S)-Ahpc derivative to an amine-terminated PEG linker using HATU, a reagent known to minimize epimerization.
Materials:
-
Fmoc-(S,R,S)-Ahpc-OH (1.0 eq)
-
H2N-peg3-Boc (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve Fmoc-(S,R,S)-Ahpc-OH in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add HATU to the solution and stir for 5 minutes.
-
Add DIPEA dropwise to the reaction mixture and stir for another 15-20 minutes. This is the "pre-activation" step.
-
In a separate flask, dissolve H2N-peg3-Boc in a minimal amount of anhydrous DMF.
-
Add the solution of the amine linker to the activated acid solution at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
-
Monitor the reaction progress using LC-MS by taking a small aliquot and quenching it with water.
-
Once complete, remove the DMF under reduced pressure.
-
Perform an aqueous workup or proceed directly to purification via RP-HPLC.
Visualizations
Synthetic Workflow
Caption: General synthetic workflow for this compound.
Troubleshooting Decision Tree for Epimerization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
- 10. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Conjugation Reaction Conditions for (S,R,S)-Ahpc-peg3-NH2
Welcome to the technical support center for the utilization of (S,R,S)-Ahpc-peg3-NH2 in bioconjugation applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining reaction conditions and troubleshooting common issues encountered during the conjugation of this VHL ligand-PEG linker.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive group on this compound and what is its common conjugation partner?
The primary reactive group on this compound is the terminal primary amine (-NH2)[1][2][3]. This amine is typically conjugated to a molecule containing a carboxyl group (-COOH) through the formation of a stable amide bond. To facilitate this reaction, the carboxyl group is often activated, most commonly using N-hydroxysuccinimide (NHS) ester chemistry[4][5][6].
Q2: What are the recommended starting pH conditions for conjugating this compound to an NHS-activated molecule?
For the reaction between a primary amine and an NHS ester, a slightly basic pH is optimal, typically in the range of 7.2 to 8.5[4][7]. At a lower pH, the amine group will be protonated, rendering it non-nucleophilic and thus unreactive. Conversely, at a significantly higher pH, the hydrolysis of the NHS ester becomes a competing and rapid reaction, which will reduce the overall yield of the desired conjugate[4].
Q3: Which buffers should be used for the conjugation reaction, and which should be avoided?
It is critical to use buffers that do not contain primary amines or carboxyl groups, as these will compete in the reaction.
-
Recommended Buffers: Phosphate-buffered saline (PBS), borate (B1201080) buffer, or sodium bicarbonate buffer are commonly used for the coupling step[7].
-
Buffers to Avoid: Buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) contain primary amines and will interfere with the conjugation. Acetate buffers should also be avoided as they contain carboxyl groups[7].
Q4: How can I monitor the progress of the conjugation reaction?
The progress of the reaction can be monitored by various analytical techniques, depending on the properties of the molecule being conjugated to this compound. Common methods include:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC can be used to separate the starting materials from the final conjugate. By monitoring the decrease in the starting material peaks and the emergence of the product peak, the reaction progress can be tracked.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the identity of the final conjugate by verifying its molecular weight.
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
Low or no yield is a frequent issue in conjugation reactions. The underlying causes can often be traced back to suboptimal reaction conditions or the quality of the reagents.
| Potential Cause | Recommended Action |
| Suboptimal pH | Verify the pH of your reaction buffer. For NHS ester-amine coupling, the pH should be between 7.2 and 8.5[4][7]. |
| Hydrolysis of NHS Ester | Prepare the NHS-activated molecule immediately before use. NHS esters are susceptible to hydrolysis, especially in aqueous solutions and at higher pH[4]. |
| Inactive Reagents | Ensure that the this compound and the activated molecule are stored under appropriate conditions (typically desiccated at -20°C) and have not expired[7]. Allow reagents to warm to room temperature before opening to prevent condensation[7]. |
| Presence of Competing Nucleophiles | Ensure your buffers and other reagents are free from primary amines (e.g., Tris, glycine)[7]. |
| Insufficient Molar Excess | While a 1:1 molar ratio is stoichiometric, a slight excess of one reagent may be necessary to drive the reaction to completion. Experiment with a 1.5 to 5-fold molar excess of the less expensive or more readily available component. |
Issue 2: Precipitation During the Reaction
Precipitation of the reactants or the final product can significantly lower the yield.
| Potential Cause | Recommended Action |
| Poor Solubility of Reactants | This compound is generally soluble in aqueous buffers, but the molecule it is being conjugated to may have limited solubility. Consider adding a co-solvent like DMSO or DMF, but be mindful that high concentrations can denature proteins[1][4][8]. |
| Protein Aggregation | If conjugating to a protein, changes in pH or the addition of reagents can cause aggregation. Ensure the protein is stable in the chosen reaction buffer. A buffer exchange step prior to conjugation may be necessary[7]. |
Issue 3: Multiple Conjugation Products or Heterogeneity
When conjugating to a molecule with multiple potential reaction sites (e.g., a protein with many lysine (B10760008) residues), a heterogeneous mixture of products can result.
| Potential Cause | Recommended Action |
| Multiple Reactive Sites | If the goal is a specific drug-to-antibody ratio (DAR) or a site-specific conjugation, consider strategies to limit the number of available reactive sites on the target molecule. This may involve protein engineering to introduce a unique reactive handle. |
| Reaction Stoichiometry | Carefully control the molar ratio of the reactants. Lowering the molar excess of this compound can help to reduce the formation of highly conjugated species. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to an NHS-Activated Molecule
-
Preparation of Reagents:
-
Allow all reagents, including this compound and the NHS-activated molecule, to equilibrate to room temperature before use.
-
Prepare a stock solution of this compound in an appropriate buffer (e.g., PBS, pH 7.4).
-
Prepare a fresh stock solution of the NHS-activated molecule in a compatible anhydrous solvent like DMSO or DMF[4][9].
-
-
Conjugation Reaction:
-
In a reaction vessel, add the solution of the molecule to be conjugated (e.g., a protein in PBS).
-
Add the desired molar equivalent of the this compound stock solution to the reaction vessel.
-
Immediately add the freshly prepared NHS-activated molecule stock solution to the reaction mixture. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation if working with proteins.
-
Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C with gentle stirring or rotation[5].
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching reagent can be added to consume any unreacted NHS ester. Common quenching reagents include Tris-HCl or glycine at a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
-
Purification of the Conjugate:
-
The final conjugate can be purified from unreacted starting materials and byproducts using techniques such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF), depending on the size and properties of the final product.
-
Visualizations
Caption: A general experimental workflow for the conjugation of this compound.
Caption: A troubleshooting decision tree for low conjugation yield.
References
- 1. targetmol.cn [targetmol.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound hydrochloride ≥95% | 2097971-11-2 [sigmaaldrich.com]
- 4. interchim.fr [interchim.fr]
- 5. glenresearch.com [glenresearch.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
stability issues with (S,R,S)-Ahpc-peg3-NH2 and how to solve them
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of (S,R,S)-Ahpc-peg3-NH2, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). Researchers, scientists, and drug development professionals can find guidance on identifying and resolving potential stability issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound revolve around its three key components: the (S,R,S)-Ahpc VHL ligand, the PEG3 linker, and the terminal primary amine (-NH2). Potential issues include:
-
Oxidation of the PEG Linker: Polyethylene glycol (PEG) linkers can be susceptible to oxidation, which can lead to chain cleavage and degradation of the molecule. This can be exacerbated by exposure to air, light, and certain metal ions.
-
Reactivity of the Terminal Amine: The primary amine is a nucleophilic group that can react with various electrophiles in the solution, leading to unwanted side products. It is also susceptible to oxidation.
-
Hydrolysis of Amide Bonds: The amide bonds within the (S,R,S)-Ahpc ligand and linking it to the PEG chain can be susceptible to hydrolysis under strongly acidic or basic conditions.
-
General Chemical Degradation: Like many complex organic molecules, this compound can be sensitive to temperature, pH extremes, and repeated freeze-thaw cycles.
Q2: How should I properly store this compound to ensure its stability?
A2: Proper storage is crucial for maintaining the integrity of this compound. It is recommended to store the compound as a solid in a tightly sealed container at -20°C or -80°C, protected from light and moisture.[1] For solutions, it is best to prepare them fresh for each experiment. If short-term storage of a solution is necessary, it should be stored at -80°C.[1] Avoid repeated freeze-thaw cycles.
Q3: I am observing unexpected peaks in my LC-MS analysis after conjugating this compound to my target ligand. What could be the cause?
A3: Unexpected peaks in your LC-MS analysis could be due to several factors related to the stability of this compound:
-
Degradation Products: The unexpected peaks may correspond to degradation products resulting from oxidation of the PEG linker or reactions involving the terminal amine.
-
Side Reactions: The amine group of this compound is intended to react with a carboxylic acid on your target ligand, but it can also participate in side reactions if other reactive functional groups are present.
-
Impurities in the Starting Material: Ensure the purity of your this compound starting material.
To troubleshoot, it is recommended to run a control sample of this compound under the same reaction conditions without your target ligand to identify any potential degradation products.
Troubleshooting Guides
Issue 1: Poor Conjugation Efficiency
Symptoms:
-
Low yield of the desired PROTAC molecule.
-
Large amount of unreacted this compound and/or target ligand observed in the reaction mixture.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Degradation of this compound | Use freshly prepared or properly stored this compound. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Suboptimal Reaction Conditions | Optimize the reaction pH. Amine-carboxylic acid coupling reactions often require activators like EDC/NHS and are typically performed in a pH range of 4.5-7.5. |
| Solvent Incompatibility | Ensure that this compound and your target ligand are soluble in the chosen reaction solvent. A common solvent for this type of reaction is DMSO.[2] |
| Inactive Coupling Reagents | Use fresh and high-quality coupling reagents (e.g., EDC, NHS, HATU). |
Issue 2: Inconsistent Experimental Results
Symptoms:
-
High variability in the biological activity of the synthesized PROTAC.
-
Difficulty in reproducing experimental outcomes.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Batch-to-Batch Variability of this compound | Characterize each new batch of this compound for purity and identity before use. |
| Degradation During Storage of Stock Solutions | Prepare fresh stock solutions for each experiment. If storing, aliquot into single-use vials to avoid multiple freeze-thaw cycles and store at -80°C. |
| Instability in Assay Buffer | Assess the stability of your final PROTAC molecule in the assay buffer. The PEG linker can sometimes be susceptible to enzymatic degradation in biological matrices. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution
Objective: To determine the stability of this compound in a given solvent over time.
Methodology:
-
Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.
-
Aliquot the solution into multiple vials.
-
Store the vials under different conditions (e.g., room temperature, 4°C, -20°C, protected from light).
-
At specified time points (e.g., 0, 24, 48, 72 hours), take one vial from each storage condition.
-
Analyze the sample by LC-MS to determine the percentage of intact this compound remaining.
-
Plot the percentage of intact compound versus time for each condition to determine the degradation rate.
Visualizations
References
Technical Support Center: Optimizing PROTAC Potency by Modifying the E3 Ligase Ligand
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Proteolysis Targeting Chimeras (PROTACs) by modifying the E3 ligase ligand.
Frequently Asked Questions (FAQs)
Q1: What is the role of the E3 ligase ligand in a PROTAC, and how does it impact potency?
A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1] The E3 ligase ligand is a critical component that recruits the E3 ligase to the POI, forming a ternary complex (POI-PROTAC-E3 ligase).[] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[][3] The choice and modification of the E3 ligase ligand directly influence the efficiency of ternary complex formation, and consequently, the potency (DC50) and maximum degradation (Dmax) of the PROTAC.[1]
Q2: Which E3 ligases are most commonly used in PROTAC design, and what are their key differences?
While there are over 600 E3 ligases in the human genome, only a few are extensively used in PROTAC design due to the availability of well-characterized ligands.[4] The most common are Cereblon (CRBN) and von Hippel-Lindau (VHL).[4][5]
-
CRBN: Ligands for CRBN are often derived from immunomodulatory drugs like thalidomide, lenalidomide, and pomalidomide.[6][] PROTACs using CRBN ligands are often smaller and may possess better drug-like properties.[] However, they can sometimes lead to off-target degradation of endogenous proteins known as "neosubstrates" (e.g., IKZF1, IKZF3).[8]
-
VHL: VHL ligands are based on the peptide sequence from the Hypoxia-Inducible Factor-1α (HIF-1α).[9][10] VHL-based PROTACs have been widely successful, though their peptide-derived nature can sometimes present challenges in achieving good oral bioavailability.[11][12]
The choice between CRBN and VHL can significantly impact a PROTAC's degradation profile. For instance, for the same target protein, a CRBN-recruiting PROTAC may show different degradation efficiency and kinetics compared to a VHL-recruiting one.[13][14]
Q3: How does modifying the E3 ligase ligand's binding affinity affect PROTAC potency?
Intuitively, one might assume that a higher binding affinity of the E3 ligase ligand would lead to a more potent PROTAC. However, the relationship is not always straightforward.[15] While sufficient affinity is necessary, extremely high affinity can sometimes be detrimental, potentially leading to the "hook effect" where potency decreases at higher concentrations due to the formation of binary complexes instead of the productive ternary complex.[11] The stability and cooperativity of the ternary complex are more critical determinants of degradation efficiency than the binary binding affinity alone.[6][15]
Q4: What is the "hook effect" and how can it be mitigated by modifying the E3 ligase ligand?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[8][11] This occurs because an excess of the PROTAC molecule leads to the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) that cannot bring the POI and E3 ligase together for ubiquitination.[11] Modifying the E3 ligase ligand to optimize the cooperativity of the ternary complex can help mitigate the hook effect.[11] Designing PROTACs that favor the formation of the ternary complex over the binary ones can lead to a more sustained degradation profile even at higher concentrations.
Troubleshooting Guides
Problem 1: Low or no target protein degradation despite good binding to the E3 ligase.
-
Possible Cause 1: Inefficient Ternary Complex Formation. Even with good binary binding, the overall conformation of the PROTAC might not be conducive to forming a stable ternary complex.[11]
-
Recommended Solution: Modify the attachment point of the linker on the E3 ligase ligand. Different exit vectors can dramatically alter the geometry of the ternary complex and improve degradation efficiency.[13][16] For example, changing the linker connection position on a pomalidomide-based CRBN ligand has been shown to improve PROTAC potency.[9][13]
-
-
Possible Cause 2: Unfavorable Protein-Protein Interactions in the Ternary Complex. The surfaces of the POI and the E3 ligase may have repulsive interactions that prevent the formation of a stable complex.
-
Recommended Solution: Switch to a different E3 ligase.[11] The surface topology of a different E3 ligase might be more compatible with the POI, leading to more favorable protein-protein interactions and a more stable ternary complex.
-
-
Possible Cause 3: Low E3 Ligase Expression in the Cell Line. The chosen E3 ligase may not be expressed at sufficient levels in the experimental cell line.[17]
Problem 2: Off-target protein degradation.
-
Possible Cause 1: Neosubstrate Degradation by CRBN-based PROTACs. Ligands derived from immunomodulatory drugs can induce the degradation of endogenous proteins (neosubstrates) by CRBN.[8]
-
Recommended Solution: Modify the CRBN ligand. Structural modifications, such as adding a methoxy (B1213986) group to the phthalimide (B116566) ring of a pomalidomide-based ligand, can reduce neosubstrate degradation and improve selectivity.[][8]
-
-
Possible Cause 2: Lack of Specificity in Ternary Complex Formation. The PROTAC may be bringing other proteins in proximity to the E3 ligase, leading to their degradation.
-
Recommended Solution: Optimize the linker and the E3 ligase ligand combination. The conformation of the ternary complex plays a crucial role in selectivity.[11] Systematically altering the linker length and the E3 ligase ligand can help identify a combination that is more selective for the intended target.
-
Data Presentation
Table 1: Comparison of PROTAC Potency with Different E3 Ligase Ligands for the Same Target
| Target Protein | E3 Ligase Ligand | PROTAC | DC50 (nM) | Dmax (%) | Cell Line |
| EGFR L858R | VHL-based | Compound 68 | 5.0 | - | HCC-827 |
| EGFR L858R | CRBN-based | Compound 69 | 11 | - | HCC-827 |
| BTK | CRBN-based | MT-802 | 14.6 | - | - |
| BTK | VHL-based | SJF678 | Weaker than CRBN-based | - | - |
| ERα | VHL-based | ERD-308 | 0.17 | - | - |
| ERα | CRBN-based | ARV-471 | 1.8 | - | MCF-7 |
Note: Data is compiled from multiple sources and experimental conditions may vary.[9][13][14]
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 10. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
Optimizing PROTAC Efficacy: A Comparative Guide to PEG Linker Length Efficiency
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality. These heterobifunctional molecules co-opt the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical determinant of a PROTAC's success lies in the design of its linker, the chemical bridge connecting the target protein-binding ligand to the E3 ligase-recruiting moiety. Among the diverse linker architectures, polyethylene (B3416737) glycol (PEG) linkers are prevalently used due to their hydrophilicity, biocompatibility, and tunable length.[1][2] The length of the PEG linker is not a trivial parameter; it profoundly influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is the cornerstone of efficient protein degradation.[3][4]
This guide provides a comprehensive comparison of the degradation efficiency of PROTACs with varying PEG linker lengths, supported by experimental data. It further details the experimental protocols for assessing degradation efficiency and includes visual diagrams to elucidate the underlying mechanisms and workflows, aiding researchers in the rational design and optimization of next-generation PROTACs.
The Pivotal Role of the PEG Linker
The PEG linker is more than a mere spacer; it is an active contributor to the PROTAC's overall bioactivity.[1] An optimal linker length is imperative for inducing the necessary proximity and orientation between the target protein and the E3 ligase, facilitating efficient ubiquitination and subsequent proteasomal degradation.[2] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex.[2] Conversely, an excessively long linker may result in a non-productive ternary complex geometry, leading to inefficient ubiquitination.[2] This concept is often referred to as the "Goldilocks principle" of linker design, where the length must be "just right" for optimal efficacy. The relationship between linker length and PROTAC efficacy is therefore non-linear and must be empirically determined for each target protein and E3 ligase pair.[5]
Quantitative Comparison of Degradation Efficiency
The efficacy of a PROTAC is primarily quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax), representing the percentage of the target protein degraded at saturating PROTAC concentrations.[1][6] The following tables summarize experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins.
Note: The data presented in these tables is compiled from different research articles, and experimental conditions may vary. Direct comparison across different studies should be made with caution. The number of atoms in the linker is sometimes reported instead of the number of PEG units; an approximate conversion is provided for context where available.
Table 1: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase | Reference |
| PROTAC A | 12 | Effective Degradation | Not Specified | VHL | [2][7] |
| PROTAC B | 16 | More Potent Degradation | Not Specified | VHL | [2][7] |
| PROTAC C | >16 | Decreased Potency | Not Specified | VHL | [8] |
In a study by Cyrus et al., it was systematically demonstrated that for ERα degradation, a 16-atom linker was more potent than a 12-atom linker, highlighting an optimal length for this specific target.[2][7]
Table 2: Impact of Linker Length on Degradation of TANK-binding kinase 1 (TBK1)
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase | Reference |
| PROTAC D | < 12 | No Degradation | - | VHL | [7][8] |
| PROTAC E | 12-29 | Submicromolar | - | VHL | [6][8] |
| PROTAC F | 21 | 3 | 96 | VHL | [6][8] |
| PROTAC G | 29 | 292 | 76 | VHL | [6][8] |
PROTACs targeting TBK1 showed no degradation with linkers shorter than 12 atoms. Potency was observed with linkers between 12 and 29 atoms, with a 21-atom linker demonstrating the highest efficacy.[6][7][8]
Table 3: Impact of Linker Length on Degradation of Bromodomain-containing protein 4 (BRD4)
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | E3 Ligase | Reference |
| MZ1 | 8-atom PEG | ~24 | >90 | VHL | [7] |
| ARV-825 | PEG linker | <1 | >95 | CRBN | [4] |
The successful BRD4 degrader ARV-825 utilizes a PEG linker, and its high potency underscores the effectiveness of this linker type in facilitating ternary complex formation between BRD4 and the E3 ligase CRBN.[4]
Experimental Protocols
To ensure the reproducibility and standardization of results when comparing different PROTACs, detailed experimental methodologies are crucial. Below are protocols for two key experiments used to evaluate PROTAC efficiency.
Western Blotting for Protein Degradation Assessment
Objective: To visually and quantitatively measure the reduction in the level of a target protein after treatment with a PROTAC.[6]
Materials:
-
Cells expressing the target protein
-
PROTACs of varying linker lengths
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of concentrations of each PROTAC for a specified duration (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.[6]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.[6]
-
Repeat the antibody incubation steps for the loading control.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.[6]
-
Quantify the band intensities using densitometry software.[6]
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[6]
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Ternary Complex Formation
Objective: To quantify the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in a high-throughput format.
Materials:
-
Recombinant tagged target protein (e.g., His-tagged)
-
Recombinant tagged E3 ligase complex (e.g., GST-tagged VBC complex)
-
PROTACs of varying linker lengths
-
HTRF-compatible assay buffer
-
HTRF donor antibody (e.g., anti-His-LanthaScreen Tb)
-
HTRF acceptor antibody (e.g., anti-GST-fluorescein)
-
Low-volume, non-binding microplates (e.g., 384-well)
-
HTRF-compatible plate reader
Procedure:
-
Assay Preparation: Prepare serial dilutions of the PROTACs in the assay buffer.
-
Reaction Mixture: In each well of the microplate, add the recombinant target protein, the recombinant E3 ligase complex, and the PROTAC at various concentrations.
-
Antibody Addition: Add the HTRF donor and acceptor antibodies to the reaction mixture.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow for complex formation and antibody binding.
-
HTRF Reading: Read the plate on an HTRF-compatible plate reader, measuring the emission at two different wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal) for each well.[1]
-
The HTRF signal is proportional to the amount of ternary complex formed.
-
Plot the HTRF ratio against the PROTAC concentration to determine the concentration at which half-maximal ternary complex formation occurs (TC50).
-
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
Caption: The logical relationship between linker length and PROTAC efficacy.
Conclusion
The length of the PEG linker is a critical determinant of PROTAC efficacy.[2] The experimental data clearly demonstrates that a systematic approach to linker length optimization is paramount for the development of potent and selective protein degraders.[1] By employing quantitative techniques such as Western blotting and biophysical assays like HTRF, researchers can effectively compare the degradation efficiency of different linker constructs and identify the optimal design for their target of interest. The principles and protocols outlined in this guide provide a robust framework for the rational design and evaluation of novel PROTAC molecules, ultimately accelerating the translation of this promising therapeutic modality from the bench to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (S,R,S)-Ahpc-peg3-NH2 and Other VHL Ligands in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of a PROTAC's (Proteolysis Targeting Chimera) success. The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a cornerstone of PROTAC design, and a variety of ligands have been developed to recruit it. This guide provides an objective comparison of (S,R,S)-Ahpc-peg3-NH2, a derivative of the well-established VHL ligand VH032, with other VHL ligands, supported by experimental data to inform rational PROTAC design.
The PROTAC Mechanism: A Symphony of Induced Proximity
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the POI, marking it for degradation by the proteasome. The VHL-based PROTAC mechanism is a key example of this elegant approach to eliminating disease-causing proteins.
Performance Comparison of VHL Ligands
The efficacy of a VHL-recruiting PROTAC is intrinsically linked to the properties of its VHL ligand. Key parameters for evaluation include binding affinity to VHL, the ability to form a stable and cooperative ternary complex, and ultimately, the efficiency of target protein degradation.
VHL Ligand Binding Affinity
The initial and crucial step in PROTAC action is the binding of the VHL ligand to its E3 ligase. This interaction is typically quantified by the dissociation constant (Kd), where a lower Kd value indicates a higher binding affinity. The (S,R,S)-Ahpc core is based on the well-characterized VH032 ligand. Systematic structure-activity relationship (SAR) studies have explored modifications to the VH032 scaffold to optimize binding affinity.
| VHL Ligand | Modification from (S,R,S)-Ahpc/VH032 Core | VHL Binding Affinity (Kd, nM) | Reference |
| (S,R,S)-Ahpc (VH032) | - | 185 | [1] |
| VH101 | Modified right-hand side (RHS) phenyl group | 44 | [1] |
| Ligand 134a | Heteroaryl replacement of RHS amide | 29 | [1] |
| Ligand with N-oxo-amide | N-oxo-amide in place of RHS amide | 462 (IC50) | [1] |
Note: Data is compiled from various sources and experimental conditions may differ.
Ternary Complex Formation and Cooperativity
The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is paramount for efficient ubiquitination. The stability of this complex is influenced by both the binary binding affinities and the cooperativity (α). Positive cooperativity (α > 1) indicates that the binding of the PROTAC to one protein enhances its affinity for the other, leading to a more stable ternary complex.
| PROTAC | VHL Ligand | Target | Ternary Complex Kd (nM) | Cooperativity (α) | Reference |
| MZ1 | (S,R,S)-Ahpc derivative | BRD4(BD2) | 4.4 | 15 | [2] |
| AT1 | (S,R,S)-Ahpc derivative | BRD4(BD2) | - | Positive | [3] |
| PROTAC 15b | Fluorinated MZ1 analog | BRD4(BD2) | - | 15 | [4] |
In-Cell Degradation Efficacy
The ultimate measure of a PROTAC's performance is its ability to induce the degradation of the target protein within a cellular context. This is typically quantified by the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).
| PROTAC | VHL Ligand | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 139 | Ligand 134a derivative | BRD4 | PC3 | 3.3 | 97 | [1] |
| PROTAC 141 | N-oxo-amide ligand derivative | BRD4 | PC3 | 2.58 | 94 | [1] |
The Influence of the Linker
The linker connecting the VHL ligand to the target protein binder is not merely a spacer but plays a crucial role in PROTAC efficacy. The composition and length of the linker, such as the PEG3 moiety in this compound, can significantly impact solubility, cell permeability, and the geometry of the ternary complex. Flexible linkers like PEG can facilitate the formation of a productive ternary complex.
Experimental Protocols
Accurate and reproducible assessment of VHL ligand performance relies on robust experimental methodologies. Below are detailed protocols for key assays.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of binary and ternary complex formation in real-time.
Protocol:
-
Immobilization: Covalently attach purified VHL E3 ligase complex to a sensor chip surface.
-
Binary Affinity Measurement:
-
Flow a series of concentrations of the PROTAC (e.g., this compound-based PROTAC) over the immobilized VHL surface.
-
Measure the association and dissociation rates.
-
Fit the data to a 1:1 binding model to determine the binary dissociation constant (Kd_binary).
-
-
Ternary Complex Analysis:
-
Prepare solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Flow these solutions over the immobilized VHL surface.
-
Measure the association and dissociation rates of the ternary complex.
-
Fit the data to a 1:1 binding model to determine the ternary dissociation constant (Kd_ternary).
-
-
Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = Kd_binary / Kd_ternary.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and stoichiometry (n), in addition to the binding affinity (Kd).
Protocol:
-
Sample Preparation:
-
Prepare purified VHL E3 ligase complex in a well-defined buffer.
-
Prepare the PROTAC in the exact same buffer to minimize heats of dilution.
-
-
Binary Titration:
-
Place the VHL solution in the ITC cell.
-
Titrate the PROTAC solution into the cell in a series of small injections.
-
Measure the heat change after each injection.
-
Integrate the heat pulses and fit the data to a suitable binding model to determine Kd, ΔH, and n.
-
-
Ternary Titration (for cooperativity):
-
Pre-saturate the VHL solution in the ITC cell with the target protein.
-
Titrate the PROTAC solution into the pre-formed VHL-POI binary complex.
-
Analyze the data to determine the apparent Kd for ternary complex formation.
-
-
Cooperativity Calculation: Compare the Kd from the binary and ternary titrations to determine cooperativity.
NanoBRET™ Target Engagement Assay for Intracellular Analysis
The NanoBRET™ assay is a live-cell method to quantify the engagement of a PROTAC with its target E3 ligase.
References
A Comparative Guide to the Specificity of (S,R,S)-Ahpc-peg3-NH2 Based Degraders
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. A critical component of a PROTAC is the E3 ligase ligand, which commandeers the cell's ubiquitin-proteasome system. (S,R,S)-Ahpc-peg3-NH2 is a widely used building block in PROTAC synthesis, incorporating a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This guide provides an objective comparison of the specificity of VHL-based degraders, particularly those derived from the (S,R,S)-Ahpc scaffold, with alternative degrader technologies, supported by experimental data and detailed methodologies.
Introduction to this compound in Targeted Protein Degradation
This compound is a high-affinity ligand for the VHL E3 ligase, functionalized with a PEG3 linker and a terminal amine group.[] This design allows for its straightforward conjugation to a target protein ligand, forming a heterobifunctional PROTAC. The specificity of the resulting degrader is a crucial determinant of its therapeutic window and potential off-target effects. This specificity is primarily influenced by two factors: the selectivity of the target protein ligand and the intrinsic properties of the recruited E3 ligase. VHL ligands are known to have a more defined binding pocket, which can contribute to higher selectivity compared to other E3 ligase ligands.[2]
Performance Comparison: VHL- vs. CRBN-Based Degraders
To illustrate the specificity of VHL-based degraders, we compare the performance of MZ1, a VHL-recruiting BRD4 degrader, with dBET1, a CRBN-recruiting BRD4 degrader. Both utilize the same warhead (JQ1) to bind to the BET family of proteins.
| Parameter | MZ1 (VHL-based) | dBET1 (CRBN-based) | Reference |
| Target Protein | BRD4 | BRD4 | [3] |
| E3 Ligase Recruited | VHL | CRBN | [3] |
| DC50 (BRD4) | ~10-100 nM (cell line dependent) | ~1-10 nM (cell line dependent) | [2][4] |
| Dmax (BRD4) | >90% | >90% | [4] |
| Selectivity Profile | Preferential degradation of BRD4 over BRD2 and BRD3 | Pan-BET degrader (degrades BRD2, BRD3, and BRD4) | [3] |
| Known Off-Targets | Generally considered more selective. Off-targets are target ligand-dependent. | Can induce degradation of neosubstrates of CRBN, such as zinc-finger transcription factors (e.g., IKZF1/3). | [2] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can vary significantly depending on the cell line, treatment time, and experimental conditions.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and the methods to assess degrader specificity is paramount. The following diagrams illustrate the key concepts.
Caption: Mechanism of a VHL-based PROTAC.
Caption: Workflow for assessing degrader specificity.
Detailed Experimental Protocols
Accurate assessment of degrader specificity relies on robust experimental design and execution. Below are detailed protocols for key assays.
Global Proteomics Analysis via Mass Spectrometry
This protocol provides a global, unbiased view of protein abundance changes following degrader treatment, enabling the identification of both on-target and off-target effects.
a. Cell Culture and Treatment:
-
Seed cells (e.g., HEK293T or a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.
-
Treat cells with the this compound based degrader or a control compound (e.g., vehicle, inactive epimer) at various concentrations for a specified time (e.g., 6, 12, or 24 hours).
b. Cell Lysis and Protein Digestion:
-
After treatment, wash cells with ice-cold PBS and lyse them in a buffer containing a denaturant (e.g., 8 M urea) and protease/phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteines with iodoacetamide (B48618) (IAA).
-
Digest proteins into peptides using an appropriate protease (e.g., Trypsin) overnight at 37°C.
c. Peptide Cleanup and LC-MS/MS Analysis:
-
Desalt the peptide samples using a solid-phase extraction (SPE) method.
-
Analyze the peptides using a high-resolution mass spectrometer (e.g., Orbitrap) coupled with liquid chromatography (LC-MS/MS).
d. Data Analysis:
-
Identify and quantify peptides and proteins using a database search algorithm (e.g., MaxQuant, Proteome Discoverer).
-
Perform statistical analysis to identify proteins with significantly altered abundance in degrader-treated samples compared to controls.
Western Blot for On-Target Degradation
Western blotting is a standard method to confirm and quantify the degradation of the target protein.
a. Sample Preparation:
-
Following cell treatment as described above, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
b. SDS-PAGE and Protein Transfer:
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
c. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
d. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
NanoBRET™ Assay for Ternary Complex Formation
This live-cell assay quantifies the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), a critical step in PROTAC-mediated degradation.[5][6]
a. Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase (VHL) fused to HaloTag® (acceptor).
b. Compound Treatment and Reagent Addition:
-
Plate the transfected cells in a 96-well plate.
-
Add the HaloTag® NanoBRET® 618 Ligand (acceptor) to the cells.
-
Treat the cells with serial dilutions of the degrader.
-
Add the Nano-Glo® Live Cell Substrate (donor).
c. Signal Measurement and Data Analysis:
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
Calculate the NanoBRET™ ratio (acceptor signal/donor signal).
-
Plot the NanoBRET™ ratio against the degrader concentration to determine the EC50 for ternary complex formation.
HiBiT Assay for Protein Degradation Kinetics
The HiBiT assay is a sensitive, real-time method to measure the kinetics of protein degradation in live cells.[][7]
a. Cell Line Generation:
-
Use CRISPR/Cas9 to knock-in the 11-amino-acid HiBiT tag into the endogenous locus of the target protein in a cell line stably expressing the LgBiT protein.
b. Assay Protocol:
-
Plate the HiBiT-tagged cells in a 96-well plate.
-
Add the Nano-Glo® Live Cell Substrate.
-
Treat the cells with the degrader at various concentrations.
-
Measure luminescence at multiple time points to monitor the degradation kinetics.
c. Data Analysis:
-
Plot luminescence over time to determine the degradation rate.
-
From dose-response curves at specific time points, calculate DC50 and Dmax values.
Conclusion
This compound serves as a valuable building block for constructing VHL-based PROTACs. The specificity of these degraders is a composite of the target ligand's selectivity and the intrinsic properties of the VHL E3 ligase. Comparative studies with CRBN-based degraders suggest that VHL-recruiting PROTACs can offer a more selective degradation profile, which is advantageous in minimizing off-target effects. However, the choice of E3 ligase should be carefully considered based on the target protein, its cellular localization, and the expression profile of the E3 ligase in the target tissue. The experimental protocols outlined in this guide provide a robust framework for the comprehensive assessment of degrader specificity, enabling the development of safer and more effective targeted protein degradation therapies.
References
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of VHL and CRBN E3 Ligase-Based PROTACs: A Guide for Researchers
For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation, the choice between von Hippel-Lindau (VHL) and Cereblon (CRBN) as the E3 ubiquitin ligase for a Proteolysis Targeting Chimera (PROTAC) is a critical design decision. This guide provides an objective comparison of VHL and CRBN-based PROTACs, supported by experimental data and detailed methodologies to inform rational drug design and development.
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[1] They achieve this by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[1] Among the hundreds of E3 ligases in the human genome, VHL and CRBN have emerged as the most widely utilized for PROTAC design.[][3] The selection of the E3 ligase can significantly influence a PROTAC's efficacy, selectivity, and pharmacological properties.[1][4]
Mechanism of Action: A Tale of Two Ligases
Both VHL and CRBN are substrate recognition subunits of Cullin-RING E3 ubiquitin ligase (CRL) complexes.[3][5] PROTACs function by inducing the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ligase.[1] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein, marking it for degradation by the 26S proteasome.[1][]
While the overarching mechanism is similar, the specifics of ligand recognition and ternary complex formation differ significantly between VHL and CRBN.
-
VHL: VHL recognizes its endogenous substrate, hypoxia-inducible factor 1α (HIF-1α), through a hydroxyproline (B1673980) motif that becomes hydroxylated under normoxic conditions.[][6] VHL-recruiting PROTACs utilize ligands that mimic this hydroxyproline pharmacophore, which fit into a well-defined and buried binding pocket.[] This often leads to more rigid and stable ternary complexes.[]
-
CRBN: CRBN is the substrate receptor for the CRL4-CRBN E3 ligase complex.[7] Ligands for CRBN, such as those derived from immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and lenalidomide, bind to a shallow pocket on the surface of CRBN.[][7] This binding can induce a conformational change in CRBN, creating a new surface for the recruitment of "neo-substrates" that are not endogenous targets of CRBN.[] The ternary complexes formed with CRBN-based PROTACs are often more dynamic and may have faster turnover rates.[]
References
- 1. benchchem.com [benchchem.com]
- 3. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Ternary Complex Formation: A Biophysical Methods Comparison
For researchers, scientists, and drug development professionals navigating the intricate world of molecular interactions, confirming the formation of a ternary complex is a critical step. This is especially true in the burgeoning field of targeted protein degradation, where molecules like PROTACs (Proteolysis Targeting Chimeras) function by bringing a target protein and an E3 ligase into proximity. This guide provides an objective comparison of key biophysical methods used to validate and characterize these three-body interactions, supported by experimental data and detailed protocols.
This guide delves into four widely-used biophysical techniques: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET). Each method offers unique advantages and provides distinct insights into the binding kinetics, thermodynamics, and affinity of ternary complexes.
Comparative Analysis of Biophysical Methods
The selection of an appropriate biophysical method is contingent on the specific experimental goals, the nature of the interacting molecules, and available resources. Below is a summary of the key quantitative parameters and characteristics of each technique.
| Parameter | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) | Förster Resonance Energy Transfer (FRET) |
| Primary Output | Real-time binding kinetics (ka, kd), Affinity (KD) | Real-time binding kinetics (ka, kd), Affinity (KD) | Thermodynamic parameters (ΔH, ΔS), Affinity (KD), Stoichiometry (n) | Proximity-based signal, Relative affinity |
| Labeling Requirement | Label-free | Label-free | Label-free | Requires fluorescent labeling of interacting partners |
| Throughput | Medium to High | High | Low | High |
| Sample Consumption | Low to Medium | Low | High | Low |
| Key Strengths | High sensitivity, provides kinetic and affinity data, versatile for different molecular weights.[1][2] | High throughput, compatible with crude samples, user-friendly.[3] | Gold standard for thermodynamics, provides stoichiometry, in-solution measurement.[1][2] | Homogeneous assay, suitable for high-throughput screening, can be used in live cells.[4] |
| Key Limitations | Immobilization can affect protein activity, potential for mass transport limitations. | Lower sensitivity than SPR, less precise for small molecules.[3] | Low throughput, high sample consumption, sensitive to buffer mismatch.[1][2] | Labeling can alter protein function, indirect measurement of affinity. |
Quantitative Data Comparison: The MZ1 PROTAC Case Study
To illustrate the comparative performance of these techniques, we present data for the well-characterized ternary complex formed by the PROTAC MZ1, the von Hippel-Lindau (VHL) E3 ligase, and the second bromodomain of BRD4 (BRD4-BD2).
| Technique | Binary Interaction (MZ1-VHL) KD (nM) | Ternary Complex (VHL-MZ1-BRD4BD2) KD (nM) | Cooperativity (α) | Reference |
| SPR | 29 | 1 | 26 | [3][5] |
| ITC | 66 | 4 | 15 | [3][5] |
| BLI | Not typically determined | 2.8 | Not directly calculated | [3] |
Cooperativity (α) is a crucial parameter in ternary complex formation, indicating the extent to which the binding of the first protein to the bifunctional molecule influences the binding of the second protein. It is calculated as the ratio of the binary KD to the ternary KD (α = KD,binary / KD,ternary). An α value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component.
Signaling Pathways and Experimental Workflows
To visualize the principles and processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Principle of PROTAC-mediated ternary complex formation.
Caption: Experimental workflow for Surface Plasmon Resonance (SPR).
Caption: Experimental workflow for Bio-Layer Interferometry (BLI).
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Caption: Experimental workflow for Time-Resolved FRET (TR-FRET).
Detailed Experimental Protocols
Herein are detailed methodologies for the key experiments cited.
Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Analysis
Objective: To determine the kinetics (ka, kd) and affinity (KD) of binary and ternary complex formation.
-
Immobilization:
-
Covalently couple or capture one of the protein partners (e.g., the E3 ligase) onto an appropriate SPR sensor chip surface. The choice of immobilization strategy (e.g., amine coupling, streptavidin-biotin capture) depends on the protein's characteristics.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC molecule over the immobilized protein surface.
-
Monitor the association and dissociation phases in real-time by measuring the change in refractive index (response units, RU).
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the binary ka, kd, and KD.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein pre-incubated with varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
Alternatively, a sequential injection can be performed where the target protein is first injected, followed by the PROTAC.
-
Monitor the binding response and fit the data to determine the ternary ka, kd, and KD.
-
-
Data Analysis and Cooperativity Calculation:
-
The cooperativity factor (α) is calculated as the ratio of the binary KD to the ternary KD.
-
Bio-Layer Interferometry (BLI) Protocol for Ternary Complex Analysis
Objective: To determine the kinetics and affinity of ternary complex formation in a higher throughput format.
-
Biosensor Preparation:
-
Hydrate the appropriate biosensors (e.g., streptavidin-coated for biotinylated protein) in the assay buffer.
-
-
Immobilization:
-
Immobilize one of the protein partners (e.g., biotinylated E3 ligase) onto the biosensor surface.
-
-
Experimental Steps (performed in a 96- or 384-well plate):
-
Baseline: Establish a stable baseline by dipping the biosensors into wells containing assay buffer.
-
Association: Move the biosensors to wells containing a fixed concentration of the target protein and varying concentrations of the PROTAC. Monitor the shift in the interference pattern in real-time.
-
Dissociation: Transfer the biosensors back to wells with assay buffer and monitor the dissociation of the complex.
-
-
Data Analysis:
-
The resulting sensorgrams are processed and fit to a binding model to extract the ternary ka, kd, and KD. Due to lower sensitivity, BLI is often more suitable for characterizing the ternary protein-protein interaction rather than the binary small molecule-protein interaction.[3]
-
Isothermal Titration Calorimetry (ITC) Protocol for Ternary Complex Analysis
Objective: To determine the thermodynamic profile (ΔH, ΔS), affinity (KD), and stoichiometry (n) of binary and ternary interactions.
-
Sample Preparation:
-
Ensure all proteins and the PROTAC are in identical, well-dialyzed buffer to minimize heats of dilution.
-
Degas all solutions immediately before the experiment.
-
-
Binary Titration:
-
Place a solution of one of the proteins (e.g., the target protein) in the sample cell.
-
Titrate the PROTAC solution from the syringe into the sample cell in a series of small injections.
-
Measure the heat released or absorbed after each injection.
-
Integrate the heat signals and fit the data to a binding isotherm to determine the binary KD, ΔH, and n.
-
-
Ternary Titration:
-
Prepare a solution of the pre-formed binary complex (e.g., target protein saturated with PROTAC) in the sample cell.
-
Titrate the second protein partner (e.g., the E3 ligase) into the sample cell.
-
Measure the heat changes and analyze the data to determine the ternary KD, ΔH, and n.
-
-
Cooperativity Calculation:
-
The cooperativity factor is calculated from the binary and ternary binding affinities.
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Protocol for Ternary Complex Analysis
Objective: To detect and quantify the formation of the ternary complex in a high-throughput, homogeneous format.
-
Reagent Preparation:
-
Label the two protein partners with a suitable FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2 or a fluorescent protein) pair, often via affinity tags (e.g., His-tag, GST-tag) and corresponding labeled antibodies.
-
-
Assay Setup (in microplate format):
-
Add the donor-labeled protein and the acceptor-labeled protein to the wells.
-
Add a dilution series of the PROTAC molecule.
-
Incubate the plate to allow for ternary complex formation.
-
-
Signal Detection:
-
Excite the donor fluorophore at its specific wavelength.
-
Measure the emission from both the donor and the acceptor fluorophores after a time delay to reduce background fluorescence.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in this ratio indicates the formation of the ternary complex.
-
The dose-response curve often exhibits a "hook effect," where the signal decreases at high PROTAC concentrations due to the formation of binary complexes that cannot be bridged. The peak of this curve represents the optimal concentration for ternary complex formation.[4]
-
Conclusion
The validation and characterization of ternary complexes are paramount for advancing our understanding of complex biological systems and for the development of novel therapeutics. Each biophysical method discussed herein provides a unique and valuable perspective. SPR and BLI offer real-time kinetic data, with SPR providing higher sensitivity and BLI excelling in throughput. ITC stands as the gold standard for thermodynamic characterization, providing a complete energetic profile of the interaction. FRET-based assays are exceptionally well-suited for high-throughput screening to identify molecules that promote ternary complex formation. By carefully selecting and often combining these powerful techniques, researchers can gain a comprehensive understanding of the intricate dynamics of ternary complex formation, paving the way for more rational and effective drug design.
References
- 1. o2hdiscovery.co [o2hdiscovery.co]
- 2. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 4. tandfonline.com [tandfonline.com]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating On-Target Effects and Downstream Signaling: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorously validating that a therapeutic candidate engages its intended target and modulates downstream signaling pathways is a cornerstone of preclinical development. This guide provides an objective comparison of key experimental methods used to assess on-target effects and their subsequent impact on cellular signaling cascades. Quantitative data is summarized for easy comparison, and detailed experimental protocols for pivotal assays are provided. Visualizations of a representative signaling pathway and a general experimental workflow are included to clarify complex biological and experimental processes.
Comparative Analysis of On-Target Validation and Downstream Signaling Assays
The selection of an appropriate assay for validating on-target effects and downstream signaling depends on various factors, including the nature of the target, the desired throughput, sensitivity requirements, and budget constraints. The following tables provide a comparative overview of commonly used techniques.
| Method | Principle | Typical Sensitivity | Throughput | Relative Cost | Key Advantages | Key Disadvantages |
| Western Blot | Size-based separation of proteins followed by antibody-based detection of a specific target protein. | ng/mL range[1] | Low to Medium (10-15 samples per gel)[2] | Medium | Provides information on protein size, isoforms, and post-translational modifications.[1] | Semi-quantitative, labor-intensive, and time-consuming (1-2 days).[1] |
| ELISA | Antibody-based capture and detection of a specific protein in a multi-well plate format. | pg/mL to ng/mL range[1][3] | High (96-well plates or more)[2] | Low to Medium[4][5] | Highly sensitive, quantitative, and suitable for large-scale screening.[1][6] | Can be prone to false positives and does not provide information on protein size.[4] |
| Reporter Assays | Measurement of the activity of a reporter gene (e.g., luciferase) whose expression is controlled by a specific signaling pathway. | High | High | Medium | Directly measures the transcriptional activity of a signaling pathway. | Indirect measure of upstream signaling events; requires genetic modification of cells. |
| Kinase Activity Assays | Measurement of the phosphorylation of a substrate by a specific kinase, often using radiolabeled ATP or fluorescence-based methods. | Varies by format | Medium to High[7] | Medium to High | Directly measures the enzymatic activity of the target kinase.[8] | Can be affected by compounds that interfere with the detection method (e.g., luciferase).[9] |
| CETSA | Measures the thermal stabilization of a target protein upon ligand binding in a cellular context. | Varies | Low to High (depending on detection)[10] | Medium to High | Directly assesses target engagement in intact cells without requiring modifications to the compound or target.[11] | May not be suitable for all proteins, and the thermal shift upon ligand binding can sometimes be minimal.[11] |
| siRNA Knockdown & qPCR | Reduction of target protein expression using small interfering RNA (siRNA), with quantification of mRNA levels by quantitative PCR (qPCR). | High | Medium | Medium[12] | Allows for the functional validation of a target by observing the phenotypic effects of its depletion.[13] | Potential for off-target effects and incomplete knockdown.[14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in experimental design.
Western Blotting
Objective: To detect and semi-quantify the expression levels of a target protein and its phosphorylated forms.
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Denature protein lysates by boiling in Laemmli buffer. Separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the concentration of a specific protein (e.g., a cytokine released downstream of a signaling pathway).
-
Coating: Coat a 96-well plate with a capture antibody specific for the protein of interest and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with 1% BSA in phosphate-buffered saline (PBS) for 1 hour at room temperature.
-
Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB substrate solution.
-
Signal Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve and calculate the concentration of the protein in the samples.
Luciferase Reporter Assay
Objective: To measure the activity of a transcription factor regulated by a specific signaling pathway.
-
Cell Transfection: Co-transfect cells with a reporter plasmid containing a luciferase gene downstream of a response element for the transcription factor of interest, and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: Treat the transfected cells with the test compound or vehicle control for a specified duration.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Add Luciferase Assay Reagent II (LAR II) to the lysate to measure firefly luciferase activity.
-
Normalization: Add Stop & Glo® Reagent to quench the firefly luciferase signal and simultaneously measure Renilla luciferase activity.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
In Vitro Kinase Activity Assay
Objective: To measure the enzymatic activity of a purified kinase and the inhibitory effect of a compound.
-
Reaction Setup: In a microplate, combine the purified kinase, a specific substrate peptide, and the test compound at various concentrations in a kinase assay buffer.
-
Initiate Reaction: Add ATP to initiate the phosphorylation reaction. Incubate at 30°C for a defined period.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric: Using [γ-³²P]ATP and measuring the incorporation of radioactivity into the substrate.
-
Fluorescence/Luminescence: Using a phospho-specific antibody and a labeled secondary antibody, or by measuring ATP depletion (e.g., Kinase-Glo® assay).
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizing Signaling Pathways and Experimental Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental procedures.
Caption: A simplified signaling pathway.
Caption: A general experimental workflow.
References
- 1. ELISA vs. Western Blot: Choosing the Best Immunoassay for Your Research - MetwareBio [metwarebio.com]
- 2. Western blotting vs. ELISA | Abcam [abcam.com]
- 3. integra-biosciences.com [integra-biosciences.com]
- 4. quora.com [quora.com]
- 5. ELISA vs Western Blot: When to Use Each Immunoassay Technique - Life in the Lab [thermofisher.com]
- 6. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. [Comparative cost analysis of molecular biology methods in the diagnosis of sarcomas] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Understanding Calculations for siRNA Data | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. siRNAs and shRNAs: Tools for Protein Knockdown by Gene Silencing [labome.com]
Safety Operating Guide
Navigating the Disposal of (S,R,S)-Ahpc-peg3-NH2: A Guide for Laboratory Professionals
Disclaimer: This document provides essential safety and disposal guidance for (S,R,S)-Ahpc-peg3-NH2 based on available data for similar compounds and general laboratory safety principles. A specific Safety Data Sheet (SDS) for this compound was not found during the search. However, an SDS for the hydrochloride salt version of this compound indicates potential hazards. Therefore, it is imperative to treat this compound as hazardous. Always consult the manufacturer-provided SDS for the specific product in your possession and adhere to your institution's Environmental Health and Safety (EHS) guidelines. The following information is intended to supplement, not replace, official protocols.
This compound is a synthetic E3 ligase ligand-linker conjugate that incorporates the (S,R,S)-AHPC based VHL ligand and a 3-unit PEG linker, primarily used in the development of Proteolysis-Targeting Chimeras (PROTACs).[1] Proper handling and disposal are critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
Immediate Safety and Handling
Before beginning any procedure, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). All handling should be conducted in a well-ventilated chemical fume hood.
Recommended PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: A fume hood is recommended for handling the solid compound and preparing stock solutions.[2]
Hazard Profile Summary
Based on the available data for the hydrochloride salt of this compound, the compound should be handled as a hazardous substance.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity | H335 | May cause respiratory irritation |
This data is for this compound (hydrochloride) and should be considered indicative for the free base form in the absence of specific data.[3]
Procedural Guide for Disposal
The primary and mandatory method for the disposal of this compound and materials contaminated with it is through a certified hazardous waste management service, coordinated by your institution's EHS office.[4][5]
Step 1: Waste Segregation
Proper segregation is the first step in safe disposal. All waste streams contaminated with this compound must be separated from general laboratory waste at the point of generation.
-
Solid Waste: This includes contaminated consumables such as:
-
Gloves
-
Pipette tips
-
Wipe cloths
-
Empty vials or containers of the solid compound.
-
-
Liquid Waste: This includes:
-
Unused or expired stock solutions (e.g., in DMSO).[2]
-
Aqueous solutions or cell culture media containing the compound.
-
Solvents used for cleaning contaminated glassware.
-
Step 2: Waste Collection and Containment
Collect all segregated waste in designated, chemically compatible, and leak-proof containers.[5]
-
For Solid Waste: Use a clearly labeled, sealable bag or a dedicated solid waste container.
-
For Liquid Waste: Use a sealable, chemical-resistant bottle (e.g., glass or polyethylene). Do not mix incompatible waste streams in the same container. For instance, halogenated and non-halogenated solvents should be collected separately.[5] Never pour liquid waste containing this compound down the drain. [2][5]
Step 3: Labeling
Proper labeling is critical for safe handling and disposal by EHS personnel. All waste containers must be clearly labeled.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate concentration and volume.
-
The date of accumulation.
-
Any other components in the waste mixture (e.g., DMSO, methanol).
-
Step 4: Storage
Store the sealed and labeled hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
The storage area should be away from general lab traffic and incompatible materials.
-
Ensure containers are sealed to prevent spills or the release of vapors.
Step 5: Final Disposal
Arrange for the pickup and final disposal of the hazardous waste through your institution's EHS office.[2] Follow all institutional procedures for scheduling a waste pickup.
Experimental Protocols: Optional Chemical Inactivation (For Research Purposes Only)
The following protocols are provided for informational purposes and are based on general principles for the degradation of complex organic molecules. These methods may serve as a supplementary step before collection by a waste management service but do not render the waste non-hazardous . The final treated solution must still be disposed of as hazardous waste. Always secure approval from your institution's EHS office before attempting any chemical inactivation.
Oxidative Degradation using Sodium Hypochlorite (Bleach)
This method is based on the ability of bleach to degrade some cytotoxic compounds.[4]
-
Preparation: In a chemical fume hood, place the liquid waste containing this compound into a suitable glass container.
-
Reaction: Slowly add a 1:5 to 1:10 volume of standard household bleach (e.g., for 10 mL of waste, add 1-2 mL of bleach).[4] Caution: If the waste is in a solvent like DMSO, the reaction can be exothermic. Add the bleach slowly, with stirring, and in a container that can manage a temperature increase.
-
Duration: Allow the mixture to react for a minimum of 4 hours, stirring occasionally.
-
Final Disposal: After the reaction, collect the resulting solution in a labeled hazardous waste container for disposal through your EHS office.[4]
Basic Hydrolysis
-
Preparation: In a chemical fume hood, place the liquid waste in a suitable glass container.
-
Reaction: Slowly add 1 M NaOH to the solution while stirring until the pH is >12.[4]
-
Duration: Allow the mixture to stir at room temperature for at least 24 hours.[4]
-
Neutralization: Carefully neutralize the solution with 1 M HCl to a pH between 6 and 8.
-
Final Disposal: Dispose of the neutralized solution as hazardous waste through your institution's EHS office.[4]
Visualizing the Disposal Workflow
The following diagrams illustrate the logical relationships and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Caption: Key Safety Relationships for this compound.
References
Essential Safety and Logistical Information for Handling (S,R,S)-Ahpc-peg3-NH2
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount for ensuring laboratory safety and experimental integrity. This document provides crucial safety and logistical information for the handling of (S,R,S)-Ahpc-peg3-NH2 hydrochloride (CAS: 2097971-11-2), a key building block in the development of Proteolysis-Targeting Chimeras (PROTACs).
This compound hydrochloride is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Adherence to the following personal protective equipment (PPE) guidelines, operational plans, and disposal procedures is essential for safe handling.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when working with this compound. The following table summarizes the recommended equipment.
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles with side-shields or a full-face shield are mandatory to prevent contact with eyes. |
| Hand Protection | Chemically resistant gloves are required. Nitrile gloves with a minimum thickness of 0.4 mm are recommended. Always inspect gloves for integrity before use and change them frequently. |
| Body Protection | A standard laboratory coat is required. For procedures with a higher risk of splashes, consider impervious clothing such as a chemical-resistant apron. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation. |
Operational Plan: Handling and Storage
Proper handling and storage are vital for maintaining the chemical's integrity and ensuring a safe laboratory environment.
Handling:
-
Engineering Controls: All weighing and solution preparation should be performed in a chemical fume hood to control exposure. Ensure that a safety shower and eyewash station are readily accessible.
-
Procedural Steps:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Carefully weigh the desired amount of the solid compound in a fume hood.
-
For solution preparation, dissolve the compound in a suitable dry solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).
-
If creating stock solutions, it is advisable to aliquot them into single-use vials to prevent degradation from repeated freeze-thaw cycles.
-
Storage:
-
Conditions: Store the solid compound and any solutions in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is typically between 2-8°C.
-
Incompatibilities: Keep away from strong oxidizing agents.
Disposal Plan
All waste materials should be handled as hazardous chemical waste.
-
Compound and Contaminated Materials: Dispose of unused this compound and any materials that have come into contact with it (e.g., pipette tips, gloves, empty containers) in a designated and clearly labeled hazardous waste container.
-
Regulatory Compliance: Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.
Emergency Procedures
In the event of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visualized Workflows
To further clarify procedural logic, the following diagrams illustrate key decision-making processes for safety and experimental setup.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
